Carasinol B
Description
Structure
2D Structure
Properties
IUPAC Name |
5-[(2S,3R,4S,5R)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H44O13/c57-33-9-1-27(2-10-33)53-47(31-17-37(61)21-38(62)18-31)49-43(23-41(65)25-45(49)67-53)52-50-44(24-42(66)26-46(50)68-55(52)29-5-13-35(59)14-6-29)51-48(32-19-39(63)22-40(64)20-32)54(28-3-11-34(58)12-4-28)69-56(51)30-7-15-36(60)16-8-30/h1-26,47-48,51-66H/t47-,48+,51-,52+,53+,54-,55-,56+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUCCLKIJHMTND-HFRYPGABSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(C(C(O2)C3=CC=C(C=C3)O)C4=C5C(C(OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8C(C(OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H]2[C@H]([C@H]([C@@H](O2)C3=CC=C(C=C3)O)C4=C5[C@@H]([C@H](OC5=CC(=C4)O)C6=CC=C(C=C6)O)C7=C8[C@H]([C@@H](OC8=CC(=C7)O)C9=CC=C(C=C9)O)C1=CC(=CC(=C1)O)O)C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H44O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461832 | |
| Record name | Carasinol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
924.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
777857-86-0 | |
| Record name | Carasinol B | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=777857-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carasinol B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the complete chemical structure of Carasinol B?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carasinol B is a naturally occurring stilbenoid tetramer, a class of polyphenolic compounds known for their diverse biological activities. First identified in Caragana sinica and also found in Carex humilis Leyss, this complex molecule has garnered interest for its potential pharmacological applications. This document provides a detailed overview of the complete chemical structure of this compound, its physicochemical properties, and available experimental data. While specific biological activities and associated signaling pathways for this compound are still under investigation, this guide consolidates the current knowledge and provides context based on related stilbenoid compounds.
Chemical Structure and Identification
This compound is a complex oligostilbene with a tetrameric structure composed of four resveratrol units. Its systematic IUPAC name is 5-[(2S,3R,4S,5R)-4-[(2S,3S)-3-[(2R,3R)-3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-4-yl]-2,5-bis(4-hydroxyphenyl)oxolan-3-yl]benzene-1,3-diol[1].
The chemical structure of this compound is presented in Figure 1.
Figure 1: Chemical Structure of this compound.
Physicochemical and Spectroscopic Data
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 777857-86-0 | [1][2] |
| PubChem CID | 11309056 | [1] |
| Molecular Properties | ||
| Molecular Formula | C₅₆H₄₄O₁₃ | [1][2] |
| Molecular Weight | 924.94 g/mol | [2] |
| Exact Mass | 924.27819145 Da | [1] |
| Physicochemical Properties | ||
| Appearance | Powder | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Topological Polar Surface Area | 230 Ų | [1] |
| Spectroscopic Data | ||
| ¹H NMR | Data not fully available. Mentioned in literature for structural confirmation. | [4] |
| ¹³C NMR | Data not fully available. Mentioned in literature for structural confirmation. | [4] |
| Mass Spectrometry | HRESIMS data mentioned in literature for structural confirmation. | [4] |
| UV-Vis | UV spectra obtained in absolute MeOH. | [4] |
| IR | IR spectra obtained. | [4] |
Experimental Protocols
Acid-Catalyzed Epimerization of Kobophenol A to this compound
This compound can be formed from its epimer, Kobophenol A, through an acid-catalyzed reaction. This process is significant as it may mimic biotransformation in plants and metabolic processes in animals[4][5].
Protocol:
-
A solution of Kobophenol A (92.4 mg, 0.1 mmol) is prepared in methanol (3.0 mL).
-
To this solution, 0.01 M HCl (3.0 mL) is added at room temperature.
-
The reaction mixture is then refluxed for 18 hours.
-
Following reflux, the solvent is removed under reduced pressure.
-
The resulting residue is dissolved in a methanol/water mixture (1:2, 1 mL).
-
The dissolved residue is then subjected to column chromatography on an ODS-2 RP-18 column for purification, yielding this compound as a pale yellow amorphous powder[4].
High-Performance Liquid Chromatography (HPLC) for Quantification
A reversed-phase HPLC method has been developed for the simultaneous determination of this compound, Kobophenol A, and (+)-α-viniferin in Caragana sinica[1].
Methodology:
-
Column: ODS-2 Hypersil C18 reversed-phase column (5 μm, 15 cm × 0.46 cm)
-
Mobile Phase: A mixture of CH₃CN/CH₃OH/NaOAc-HOAc buffer (pH 4.5, 0.02 M) in a ratio of 16:19:65 (v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 284 nm
-
Column Temperature: 30 °C
-
Injection Volume: 20 μL[4]
Biological Activity and Signaling Pathways
Specific biological activities and the modulation of signaling pathways by pure this compound are not yet extensively documented in published literature. However, the broader class of stilbenoids, particularly those isolated from Caragana sinica, have demonstrated a range of biological effects.
Oligomeric stilbenes from Caragana sinica have been reported to exhibit antioxidant and anti-inflammatory properties. Furthermore, some stilbene tetramers from this plant have been observed to stimulate the proliferation of cultured osteoblasts, suggesting a potential role in bone health. It is plausible that this compound contributes to these observed activities.
Given the lack of specific data for this compound, a logical workflow for investigating its potential biological activities would involve initial screening for antioxidant and anti-inflammatory effects, followed by more specific assays based on the activities of related compounds, such as osteoblast proliferation assays.
References
Carasinol B: A Technical Guide to Potential Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carasinol B, a stilbenoid tetramer found in Caragana sinica, presents a compelling case for further investigation into its therapeutic potential.[1] While direct experimental research on this compound is in its nascent stages, preliminary data and predictive studies suggest promising avenues for its application in oncology and regenerative medicine. This document synthesizes the current understanding of this compound, including its predicted mechanisms of action, and explores the broader therapeutic context provided by studies on its source plant and its epimer, Kobophenol A.
Introduction to this compound
This compound is a naturally occurring polyphenol. Structurally, it is a tetramer of resveratrol and exists as an epimer of Kobophenol A.[1][2] The conversion of Kobophenol A to this compound can occur through acid-catalyzed epimerization.[2] Found in the roots of Caragana sinica, a plant with a history of use in traditional medicine for conditions like neuralgia, arthritis, and hypertension, this compound is part of a family of bioactive compounds with potential health benefits.[3][4]
Predicted Therapeutic Applications and Mechanisms of Action
Direct experimental evidence for the therapeutic applications of this compound is limited. However, computational predictions and comparative analysis with its isomer suggest two primary areas of interest: oncology and bone regeneration.
Anticancer Potential: Topoisomerase I Inhibition
A bioinformatics study has predicted that this compound may exert anticancer effects through the inhibition of topoisomerase I.[5] Topoisomerase I is a critical enzyme involved in DNA replication and transcription; its inhibition can lead to DNA damage and apoptosis in cancer cells.
Table 1: Predicted Biological Activity of this compound
| Predicted Activity | Mechanism | Potential Therapeutic Area | Source |
| Anticancer | Topoisomerase I Inhibition | Oncology | Bioinformatics Prediction[5] |
| Osteoblast Proliferation | Not fully elucidated | Bone Regeneration, Osteoporosis | Inferred from isomer activity[2] |
Bone Regeneration: Stimulation of Osteoblast Proliferation
This compound is reported to share a stimulating effect on the proliferation of osteoblasts with its isomer, Kobophenol A.[2] Osteoblasts are the cells responsible for new bone formation, making compounds that promote their proliferation valuable candidates for treating osteoporosis and aiding in bone repair.
Therapeutic Context from Caragana sinica Extracts
The therapeutic potential of this compound is further suggested by the observed bioactivities of extracts from its source plant, Caragana sinica. These extracts, which contain this compound among other stilbenoids, have demonstrated a range of promising effects in preclinical studies.
Table 2: Therapeutic Activities of Caragana sinica Extracts
| Therapeutic Area | Observed Effect | Experimental Model | Key Findings | Source |
| Anti-inflammatory | Ameliorated skin lesions in contact dermatitis | Mouse model | Reduced levels of TNF-α, IFN-γ, IL-6, and MCP-1 | [3][6] |
| Neuroprotection | Increased α-secretase (ADAM10) gene expression | In vitro and in vivo (mice) | Potential for treating Alzheimer's disease | [7] |
| Anti-arthritic | Anti-inflammatory and anti-arthritic effects | Rat model of adjuvant-induced arthritis | Ethyl acetate extract showed the best efficacy, potentially via the NF-κB pathway | [4] |
| Skin Repair | Promoted wound healing and anti-wrinkle responses | In vitro (human keratinocytes) | Increased proliferation, migration, and collagen synthesis | [8] |
Experimental Protocols
While specific, detailed experimental protocols for this compound are not yet published, the following are generalized methodologies for assessing its predicted activities.
Topoisomerase I Inhibition Assay (General Protocol)
This assay is designed to determine the inhibitory effect of a compound on the activity of human topoisomerase I.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing supercoiled plasmid DNA, human topoisomerase I enzyme, and a reaction buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, and BSA).
-
Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with solvent only is also prepared.
-
Incubation: The reaction mixtures are incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the enzymatic reaction.
-
Reaction Termination: The reaction is stopped by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).
-
Agarose Gel Electrophoresis: The DNA from the reaction mixtures is separated by agarose gel electrophoresis.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). The conversion of supercoiled DNA to relaxed DNA is quantified to determine the percentage of inhibition by this compound.
Osteoblast Proliferation Assay (General Protocol)
This assay measures the effect of a compound on the proliferation of osteoblast cells.
-
Cell Culture: Human osteoblast cells (e.g., hFOB 1.19) are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control is also included.
-
Incubation: The cells are incubated for a period of 24 to 72 hours.
-
Proliferation Measurement: Cell proliferation is assessed using a colorimetric assay such as the MTT or WST-1 assay. The absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell proliferation relative to the control.
Signaling Pathways and Molecular Relationships
The following diagrams illustrate the predicted mechanism of action for this compound and its relationship with its precursor.
Caption: Epimerization of Kobophenol A to this compound.
Caption: Predicted inhibition of Topoisomerase I by this compound.
Caption: Hypothetical signaling for osteoblast proliferation.
Future Directions and Conclusion
This compound is a promising natural product that warrants significant further research. The current predictive data, coupled with the demonstrated bioactivities of its source plant, provides a strong rationale for its investigation as a potential therapeutic agent. Future studies should focus on:
-
In vitro validation of its predicted anticancer and osteogenic activities.
-
Mechanism of action studies to elucidate the specific signaling pathways involved.
-
Pharmacokinetic and toxicological profiling to assess its drug-like properties.
-
In vivo studies in relevant animal models to determine its efficacy and safety.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. phcog.com [phcog.com]
- 4. Core Constituents of Caragana sinica Root for Rheumatoid Arthritis Treatment and the Potential Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. phcog.com [phcog.com]
- 7. Extract of Caragana sinica as a potential therapeutic option for increasing alpha-secretase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
In Vitro Antioxidant Activity of Carasinol B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Carasinol B and Oxidative Stress
This compound is a complex oligostilbene isolated from the roots of Caragana sinica. Oligostilbenes, which are polyphenolic compounds, are known for their diverse biological activities, including antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize these harmful molecules. Uncontrolled oxidative stress is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders. The potential of this compound as an antioxidant is inferred from its chemical structure and the demonstrated activity of related compounds.
Quantitative Antioxidant Activity of Related Oligostilbenes
While specific data for this compound is pending, a study on other oligostilbenes isolated from Caragana sinica provides valuable insights into the potential antioxidant capacity of this class of compounds. The following table summarizes the reported in vitro antioxidant activities of Caragasinin A, Caraphenol B, and Caragasinin B.[1][2][3]
| Compound | Antioxidant Assay | IC50 Value (µM) |
| Caragasinin A | DPPH Radical Scavenging | 34.7 ± 1.0 |
| Caraphenol B | DPPH Radical Scavenging | 89.1 ± 2.3 |
| Caragasinin B | DPPH Radical Scavenging | Not explicitly separated, but within the range of 34.7-89.1 |
| Caragasinin A | Lipid Peroxidation Inhibition | Within the range of 34.7-89.1 |
| Caraphenol B | Lipid Peroxidation Inhibition | Within the range of 34.7-89.1 |
| Caragasinin B | Lipid Peroxidation Inhibition | Within the range of 34.7-89.1 |
Data from Jin et al., Bioorg Med Chem Lett., 2012.[1][2][3]
Experimental Protocols for In Vitro Antioxidant Assays
The following are detailed methodologies for common in vitro antioxidant assays that could be employed to evaluate the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants. The principle is based on the reduction of the stable DPPH radical, which is deep purple, to the pale yellow hydrazine by an antioxidant.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the test compound (this compound) in methanol.
-
A positive control, such as ascorbic acid or Trolox, should be prepared in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the test compound dilutions to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance is measured at a wavelength between 515 and 520 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with ethanol or a suitable buffer to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of the test compound and a positive control.
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions to a cuvette or microplate well.
-
Add the diluted ABTS•+ solution to initiate the reaction.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Data Analysis:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as the test compound.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).
Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Prepare a series of dilutions of the test compound and a standard (e.g., FeSO₄·7H₂O).
-
-
Assay Procedure:
-
Add a small volume of the test compound dilutions to a test tube or microplate well.
-
Add the FRAP reagent and incubate the mixture at 37°C for a specified time (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
A standard curve is generated by plotting the absorbance of the ferrous sulfate standards against their concentrations.
-
The FRAP value of the sample is determined from the standard curve and is typically expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.
-
Visualizations
General Antioxidant Activity Workflow
Caption: General workflow for determining the in vitro antioxidant activity.
Hypothetical Antioxidant Signaling Pathway
Caption: Hypothetical Nrf2-mediated antioxidant response pathway for this compound.
Conclusion
While direct experimental evidence for the in vitro antioxidant activity of this compound is currently lacking, the data available for structurally similar oligostilbenes from Caragana sinica suggest that it likely possesses significant antioxidant properties. The experimental protocols detailed in this guide provide a robust framework for the future evaluation of this compound's efficacy as a free radical scavenger and reducing agent. Further research is warranted to elucidate the specific antioxidant capacity of this compound and to explore its potential therapeutic applications in mitigating oxidative stress-related pathologies.
References
An In-depth Technical Guide to the Anti-inflammatory Effects of Carasinol B and Related Compounds in Cell Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature specifically detailing the anti-inflammatory effects of Carasinol B is limited. This guide summarizes the available data and, to provide a more comprehensive overview, includes information on structurally and functionally related compounds such as Kazinol B, Garcinol, and Carnosol. These compounds share common mechanisms of anti-inflammatory action and serve as valuable models for understanding the potential therapeutic effects of this class of molecules.
Core Concepts: Inhibition of Key Inflammatory Mediators
This compound and its related compounds exert their anti-inflammatory effects by targeting key molecules and signaling pathways involved in the inflammatory response. In various cell models, particularly in lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). They also reduce the expression of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), is significantly attenuated.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of Kazinol B, Garcinol, and Carnosol on various inflammatory markers in cell models.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulant | IC50 Value | Reference |
| Kazinol B | Macrophages | LPS | 21.6 µM | [1] |
| Garcinol | RAW 264.7 | LPS | Not specified | [2][3] |
| Carnosol | Microglia | OGD | Not specified | [4] |
Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators
| Compound | Cell Line | Target Molecule | Effect | Reference |
| Garcinol | THP-1, RAW 264.7 | TNF-α, IL-6, IL-1β | Decreased secretion | [2][3] |
| Garcinol | THP-1, RAW 264.7 | PGE2 | Decreased secretion | [2] |
| Garcinol | THP-1, RAW 264.7 | iNOS, COX-2 | Inhibited expression | [2][3] |
| Carnosol | BV2 Microglia | TNF-α, IL-1β, IL-6 | Decreased levels | [4] |
| Carnosol | Primary Microglia | TNF-α, IL-1β, iNOS | Decreased expression | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anti-inflammatory effects of this compound and related compounds in cell models.
LPS-Induced Inflammation in Macrophage Cell Lines (e.g., RAW 264.7)
This protocol describes the induction of an inflammatory response in macrophages using Lipopolysaccharide (LPS).
-
Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the RAW 264.7 cells in 96-well plates (for viability and NO assays), 24-well plates (for cytokine assays), or 6-well plates (for protein and RNA extraction) at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Stimulation: Following pre-treatment, stimulate the cells with LPS (typically 1 µg/mL) to induce an inflammatory response. Include a vehicle-treated control group and an LPS-only group.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours for NO and cytokine analysis, or shorter time points for signaling pathway studies).
-
Sample Collection: After incubation, collect the cell culture supernatant for NO and cytokine analysis. The cell lysates can be used for protein or RNA analysis.
Quantification of Nitric Oxide (NO) Production by Griess Assay
This protocol measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water.
-
Sample Collection: Collect 50-100 µL of cell culture supernatant from each well of the 96-well plate.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Reaction: Add an equal volume of the Griess reagent to each sample and standard in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.
Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6) by ELISA
This protocol quantifies the concentration of specific cytokines in the cell culture supernatant.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add cell culture supernatants and standards of known cytokine concentrations to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine and incubate for 1 hour at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the cytokine concentrations in the samples based on the standard curve.[6]
Analysis of iNOS and COX-2 Protein Expression by Western Blot
This protocol detects the levels of iNOS and COX-2 proteins in cell lysates.
-
Cell Lysis: Lyse the treated cells with a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.[7][8][9][10]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Key Signaling Pathways and Visualizations
The anti-inflammatory effects of this compound and related compounds are primarily mediated through the inhibition of key pro-inflammatory signaling pathways, including NF-κB and STAT3.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. Garcinol has been shown to inhibit this pathway by preventing the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB.[2][3]
Experimental Workflow for Assessing Anti-inflammatory Activity
The following diagram illustrates a typical workflow for screening and characterizing the anti-inflammatory properties of a test compound in a cell-based model.
Logical Relationship of Inflammatory Markers
This diagram shows the logical relationship between the upstream signaling, enzyme expression, and the resulting inflammatory mediators.
References
- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effect of Garcinol Extracted from Garcinia dulcis via Modulating NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carnosol suppresses microglia cell inflammation and apoptosis through PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carnosol Modulates Th17 Cell Differentiation and Microglial Switch in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.12. Western Blot analysis of iNOS and COX-2 [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comprehensive Technical Guide on the Mechanism of Action of Garcinol in Cancer Cells
Note: The scientific literature predominantly refers to "Garcinol" for the anticancer compound with the described mechanisms of action. It is presumed that the query for "Carasinol B" was a misspelling. This document will proceed with the information available for Garcinol.
Audience: Researchers, scientists, and drug development professionals.
Introduction
Garcinol, a polyisoprenylated benzophenone, is a natural compound extracted from the rind of the fruit of Garcinia indica, a plant native to tropical regions.[1] Traditionally used for its anti-inflammatory and antioxidant properties, Garcinol has emerged as a promising phytochemical with significant anti-cancer potential.[2][3] Extensive in vitro and in vivo studies have demonstrated its ability to inhibit tumor growth by targeting multiple oncogenic pathways.[1][4][5] This technical guide provides an in-depth overview of the molecular mechanisms through which Garcinol exerts its anti-neoplastic effects on cancer cells, with a focus on its impact on key signaling pathways, apoptosis, cell cycle regulation, and metastasis.
Core Mechanism of Action: A Multi-Targeted Approach
Garcinol's efficacy as an anti-cancer agent stems from its ability to modulate a wide array of cellular processes critical for tumor progression. It induces apoptosis, causes cell cycle arrest, and inhibits angiogenesis and metastasis by targeting multiple signaling pathways.[1][2][4]
References
- 1. Garcinol inhibits tumour cell proliferation, angiogenesis, cell cycle progression and induces apoptosis via NF-κB inhibition in oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Garcinol inhibits cell proliferation and promotes apoptosis in pancreatic adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.monash.edu [research.monash.edu]
- 4. Garcinol Exhibits Anti-Neoplastic Effects by Targeting Diverse Oncogenic Factors in Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Garcinol Regulates EMT and Wnt Signaling Pathways In Vitro and In Vivo, Leading to Anticancer Activity against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Carasinol B using HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carasinol B is a naturally occurring stilbenoid tetramer found in plants of the Caragana genus, notably Caragana sinica.[1] Stilbenoids are a class of phenolic compounds that have garnered significant interest in the scientific community due to their diverse pharmacological activities. Accurate and precise quantification of this compound is essential for quality control of herbal medicines, pharmacokinetic studies, and the development of new therapeutic agents.
This application note provides a detailed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of this compound. The described protocol is intended to be a robust and reliable method for researchers in natural product chemistry, pharmacology, and drug development.
Principle
This method utilizes reversed-phase HPLC to separate this compound from other components in a sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile, methanol, and an acetate buffer. The separated this compound is then detected by a UV detector at its maximum absorbance wavelength, and the resulting peak area is proportional to the concentration of this compound in the sample. Quantification is performed using an external standard calibration curve.
Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a UV-Vis detector.
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
-
Reagents:
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate (analytical grade)
-
Acetic acid (analytical grade)
-
Water (HPLC grade)
-
Extraction solvents (e.g., methanol, ethanol, ethyl acetate)
-
Experimental Protocols
Preparation of Solutions
-
Mobile Phase Preparation: Prepare a 0.02 M sodium acetate buffer and adjust the pH to 4.5 with acetic acid. The mobile phase consists of a mixture of acetonitrile, methanol, and the prepared 0.02 M sodium acetate buffer (pH 4.5) in a ratio of 16:19:65 (v/v/v). Degas the mobile phase by sonication or vacuum filtration before use.
-
Standard Stock Solution Preparation: Accurately weigh about 5.0 mg of this compound reference standard and dissolve it in 10.0 mL of methanol to obtain a stock solution of 500 µg/mL.
-
Calibration Standard Preparation: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Plant Material)
-
Grinding: Grind the dried plant material (e.g., roots of Caragana sinica) into a fine powder.
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material into a flask. Add 20 mL of methanol (or another suitable extraction solvent).
-
Ultrasonication: Sonicate the mixture for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the calibration range.
Chromatographic Conditions
-
Column: ODS-2 Hypersil C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase: Acetonitrile : Methanol : 0.02 M NaOAc-HOAc buffer (pH 4.5) (16:19:65, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 284 nm
-
Injection Volume: 20 µL
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[2][3][4][5][6] The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by comparing the chromatograms of a blank sample, a sample spiked with this compound, and a real sample.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area versus the concentration of the calibration standards. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study, where a known amount of this compound is added to a sample matrix and the recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD) for repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
Data Presentation
The quantitative data for the HPLC-UV method for this compound are summarized in the table below.
| Parameter | Result |
| Retention Time (min) | ~ [To be determined experimentally] |
| Linearity Range (µg/mL) | 1 - 100 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | |
| - Repeatability (Intra-day) | < 2.0% |
| - Intermediate (Inter-day) | < 3.0% |
| Limit of Detection (LOD) (µg/mL) | ~ [To be determined experimentally] |
| Limit of Quantitation (LOQ) (µg/mL) | ~ [To be determined experimentally] |
Visualizations
References
- 1. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
Application Note: A Validated LC-MS/MS Protocol for the Sensitive and Selective Detection of Carasinol B in Biological Samples
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis of natural products and their metabolites in biological matrices.
Introduction: Carasinol B is a resveratrol tetramer, a class of polyphenolic compounds known for their diverse biological activities, including antioxidant and potential therapeutic properties. Accurate and sensitive quantification of this compound in biological samples such as plasma, serum, or tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This application note provides a detailed protocol for the determination of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodology described herein is based on established principles for the analysis of structurally related stilbenoids and polyphenols, ensuring a robust and reliable assay.
Experimental Protocols
This section details the materials and procedures for the extraction and quantification of this compound from biological samples.
Materials and Reagents
-
This compound reference standard (purity ≥95%)
-
Internal Standard (IS), e.g., Resveratrol-¹³C₆ (purity ≥98%)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control biological matrix (e.g., human plasma, rat serum)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 1 mL)
Sample Preparation: Solid Phase Extraction (SPE)
Solid phase extraction is a common technique for cleaning up complex biological samples and concentrating the analyte of interest.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.
-
Loading: To 200 µL of the biological sample (e.g., plasma), add 20 µL of the internal standard working solution and 200 µL of 0.1% formic acid in water. Vortex for 30 seconds. Load the entire mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.
-
Elution: Elute this compound and the internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.
Liquid Chromatography Conditions
Chromatographic separation is essential to resolve this compound from matrix components.
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometry Conditions
A triple quadrupole mass spectrometer is used for the sensitive and selective detection of this compound.
-
Instrument: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is often suitable for polyphenols.
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions: Based on the molecular weight of this compound (924.9 g/mol ) and common fragmentation patterns of stilbenoid tetramers, the following hypothetical MRM transitions can be proposed. These should be optimized by direct infusion of the reference standard.
-
This compound: Precursor ion [M-H]⁻ at m/z 923.3 → Product ions (e.g., fragments corresponding to the loss of resveratrol or other subunits).
-
Internal Standard (Resveratrol-¹³C₆): Precursor ion [M-H]⁻ at m/z 233.1 → Product ion (e.g., m/z 191.1).
-
Data Presentation
The following tables summarize the expected quantitative performance of the LC-MS/MS method for this compound, based on typical validation parameters for similar polyphenolic compounds.
Table 1: Calibration Curve and Sensitivity
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15% | < 15% | 85 - 115% |
| Low QC | 3 | < 15% | < 15% | 85 - 115% |
| Mid QC | 100 | < 15% | < 15% | 85 - 115% |
| High QC | 800 | < 15% | < 15% | 85 - 115% |
Table 3: Recovery and Matrix Effect
| Parameter | Expected Value |
| Extraction Recovery | > 80% |
| Matrix Effect | 85 - 115% |
Visualization
The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of this compound in biological samples.
Synthesis and Biological Exploration of Carasinol B and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Carasinol B, a naturally occurring stilbenoid tetramer, and outlines potential strategies for the synthesis of its derivatives. Additionally, it explores the known biological activity of this compound, particularly its role in osteoblast proliferation, and discusses potential signaling pathways that may be involved.
Introduction to this compound
This compound is a complex polyphenol found in medicinal plants such as Carex humilis and Caragana sinica. It is a stereoisomer of Kobophenol A and has garnered interest for its biological activities, including the stimulation of osteoblast proliferation, suggesting its potential as a therapeutic agent for bone-related disorders. Structurally, it is a tetramer of resveratrol, showcasing the intricate chemical diversity of stilbenoids.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₅₆H₄₄O₁₃ |
| Molecular Weight | 924.9 g/mol |
| CAS Number | 777857-86-0 |
| Appearance | Pale yellow amorphous powder |
| Natural Sources | Carex humilis, Caragana sinica |
Synthesis of this compound
Currently, the most direct synthetic route to this compound is through the acid-catalyzed epimerization of its diastereomer, Kobophenol A. This process provides a straightforward method to obtain this compound from a readily available natural precursor.
Experimental Protocol: Acid-Catalyzed Epimerization of Kobophenol A
This protocol describes the conversion of Kobophenol A to this compound using various acid catalysts. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).
Materials:
-
Kobophenol A
-
Methanol (MeOH)
-
Acetone (dried)
-
Hydrochloric acid (HCl, 0.01 M)
-
Acetic acid (pH 5.0)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
4 Å molecular sieves
-
ODS-2 RP-18 column for chromatography
-
Standard laboratory glassware and reflux apparatus
Procedure:
Method A: Using HCl or Acetic Acid
-
Dissolve Kobophenol A (92.4 mg, 0.1 mmol) in methanol (3.0 mL) in a round-bottom flask.
-
Add 3.0 mL of either 0.01 M HCl or acetic acid (pH 5.0).
-
Reflux the reaction mixture for 18 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in methanol/water (1:2, 1 mL).
-
Purify the product by column chromatography on an ODS-2 RP-18 column to yield this compound.
Method B: Using Boron Trifluoride Etherate (Lewis Acid)
-
To a stirred solution of Kobophenol A (92.4 mg, 0.1 mmol) in dried acetone (1.2 mL), add 4 Å molecular sieves (37.6 mg) at room temperature.
-
After 10 minutes, add boron trifluoride etherate (70 μL, 0.6 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Filter the reaction mixture and dry the filtrate under reduced pressure.
-
Dissolve the residue in methanol/water (1:2, 3 mL) with ultrasonication and then centrifuge to collect the supernatant containing this compound.
Table 2: Quantitative Data for Acid-Catalyzed Epimerization of Kobophenol A to this compound
| Catalyst | Solvent | Temperature | Time (h) | Yield of this compound (%) | Reference |
| 0.01 M HCl | Methanol | Reflux | 18 | 80 | [1] |
| Acetic Acid (pH 5.0) | Methanol | Reflux | 18 | 48 | [1] |
| BF₃·OEt₂ | Acetone | Room Temp. | 18 | Not specified | [1] |
Proposed Synthesis of this compound Derivatives
While the synthesis of specific this compound derivatives has not been reported, established methodologies for the synthesis of stilbene derivatives can be adapted. Common strategies involve transition metal-catalyzed cross-coupling reactions such as the Heck, Suzuki, or Stille reactions. These methods allow for the introduction of various functional groups onto the aromatic rings of the stilbene core.
Conceptual Workflow for Derivative Synthesis:
A plausible approach would involve the synthesis of functionalized resveratrol monomers, followed by an oxidative coupling to form the dimeric and subsequently tetrameric core structure. Functional group modifications could then be performed on the final oligomer.
Caption: Proposed workflow for the synthesis of this compound derivatives.
Biological Activity and Potential Signaling Pathways
This compound has been shown to stimulate the proliferation of osteoblasts, the cells responsible for bone formation. While the precise molecular mechanisms remain to be fully elucidated, this activity suggests that this compound may interact with key signaling pathways that regulate osteoblast function.
Potential Signaling Pathways in Osteoblast Proliferation
Several signaling pathways are known to be crucial for osteoblast proliferation and differentiation. It is hypothesized that this compound may exert its effects through one or more of these pathways.
-
Wnt/β-catenin Pathway: This pathway is a central regulator of bone mass. Activation of the Wnt pathway leads to the accumulation of β-catenin, which then translocates to the nucleus to activate the transcription of genes involved in osteoblast proliferation and differentiation.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a critical regulator of cell survival and proliferation in many cell types, including osteoblasts.
-
MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade that transmits extracellular signals to the nucleus to regulate gene expression involved in cell growth and division.
Caption: Hypothesized signaling pathways modulated by this compound in osteoblasts.
Experimental Protocol: Investigating Signaling Pathway Activation
To determine which signaling pathways are activated by this compound in osteoblasts, a series of experiments can be conducted. Western blotting is a common technique used to detect changes in the phosphorylation status of key signaling proteins.
Materials:
-
Osteoblast cell line (e.g., MC3T3-E1)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, β-catenin)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture osteoblasts to 70-80% confluency.
-
Treat cells with various concentrations of this compound for different time points. Include a vehicle-treated control group.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the cell lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
Compare the levels of protein phosphorylation between this compound-treated and control groups.
-
Caption: Experimental workflow for analyzing signaling pathway activation.
Conclusion and Future Directions
This compound represents an intriguing natural product with potential therapeutic applications in bone health. The acid-catalyzed epimerization of Kobophenol A provides a viable route for its synthesis. While the synthesis of this compound derivatives and the elucidation of its precise molecular mechanisms of action are still in their infancy, the protocols and conceptual frameworks presented here offer a solid foundation for future research. Further investigation into the total synthesis of this compound and its analogs, coupled with detailed studies of their effects on osteoblast signaling pathways, will be crucial for advancing our understanding of this promising compound and its potential for drug development.
References
Application Notes and Protocols for Assessing the Bioavailability of Carasinol B
Introduction
Carasinol B, a novel flavonoid, has demonstrated significant therapeutic potential in preclinical studies. A thorough understanding of its bioavailability is paramount for its successful development as a therapeutic agent. Bioavailability, the proportion of an administered drug that reaches the systemic circulation, is a critical pharmacokinetic parameter that influences dosing, efficacy, and potential toxicity. This document provides detailed application notes and protocols for a multi-tiered approach to assess the bioavailability of this compound, encompassing both in vitro and in vivo methodologies. These protocols are designed for researchers, scientists, and drug development professionals to comprehensively evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
The following sections outline key experiments, including Caco-2 permeability assays for intestinal absorption, liver microsome stability assays for metabolic profiling, and a foundational design for in vivo pharmacokinetic studies.
I. In Vitro Assessment of Intestinal Permeability using the Caco-2 Cell Model
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal drug absorption.[1][2][3][4] Caco-2 cells, derived from a human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporter proteins.[1][2][4]
Experimental Protocol: Bidirectional Caco-2 Permeability Assay
This protocol details the measurement of the apparent permeability coefficient (Papp) of this compound across Caco-2 cell monolayers in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The A-B transport simulates absorption from the gut lumen into the bloodstream, while the B-A transport helps to identify the potential for active efflux.
Materials:
-
Caco-2 cells (passage 20-40)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) buffered with 25 mM HEPES, pH 7.4
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical standards of this compound
-
LC-MS/MS system for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².
-
Culture the cells for 21-25 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.
-
-
Monolayer Integrity Assessment:
-
Prior to the transport experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltmeter. Monolayers with TEER values >200 Ω·cm² are typically considered suitable for permeability studies.[1][5]
-
Alternatively, perform a Lucifer yellow permeability assay. Add Lucifer yellow to the apical side and measure its transport to the basolateral side after a defined incubation period. A Papp of Lucifer yellow < 1.0 x 10⁻⁶ cm/s indicates a tight monolayer.
-
-
Transport Experiment:
-
Wash the Caco-2 monolayers twice with pre-warmed (37°C) HBSS.
-
For A-B transport: Add the dosing solution of this compound (e.g., 10 µM in HBSS) to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For B-A transport: Add the dosing solution of this compound to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period (e.g., 2 hours).[2]
-
At the end of the incubation, collect samples from both the donor and receiver compartments.
-
-
Sample Analysis:
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport into the receiver compartment (µmol/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C₀ is the initial concentration of this compound in the donor compartment (µmol/cm³)
-
-
Calculate the efflux ratio (ER) as: ER = Papp (B-A) / Papp (A-B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Data Presentation: Caco-2 Permeability of this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | Predicted Absorption |
| This compound | A-B | Hypothetical Value | Hypothetical Value | Hypothetical Interpretation |
| B-A | Hypothetical Value | |||
| Propranolol (High Permeability Control) | A-B | > 20 | < 2 | High |
| Atenolol (Low Permeability Control) | A-B | < 1 | < 2 | Low |
Diagram: Caco-2 Permeability Assay Workflow
Caption: Workflow for the Caco-2 permeability assay.
II. In Vitro Assessment of Metabolic Stability in Liver Microsomes
Metabolic stability assays are crucial for determining the susceptibility of a compound to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) located in the liver.[10][11][12][13] A high rate of metabolism can lead to low oral bioavailability and a short duration of action.
Experimental Protocol: Metabolic Stability of this compound in Human Liver Microsomes
This protocol measures the rate of disappearance of this compound when incubated with human liver microsomes to determine its intrinsic clearance (Clint).
Materials:
-
Pooled human liver microsomes (HLM)
-
Phosphate buffer (0.1 M, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Control compounds (e.g., Verapamil - high clearance, Warfarin - low clearance)
-
Acetonitrile (ACN) with an internal standard (for reaction termination and protein precipitation)
-
LC-MS/MS system for quantification
Procedure:
-
Incubation Preparation:
-
Prepare a master mix containing phosphate buffer and HLM (e.g., final protein concentration of 0.5 mg/mL). Pre-warm at 37°C for 10 minutes.
-
Prepare the this compound working solution by diluting the stock solution in phosphate buffer to the desired starting concentration (e.g., 1 µM).
-
-
Initiation of Metabolic Reaction:
-
Add the NADPH regenerating system to the pre-warmed HLM master mix to initiate the enzymatic reactions.
-
Immediately add the this compound working solution to the HLM/NADPH mixture.
-
-
Time-Course Incubation:
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard. This stops the enzymatic activity and precipitates the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t₁/₂) as: t₁/₂ = 0.693 / k
-
Calculate the intrinsic clearance (Clint) in µL/min/mg protein as: Clint = (0.693 / t₁/₂) / (mg protein/mL)
-
Data Presentation: Metabolic Stability of this compound
| Compound | t₁/₂ (min) | Clint (µL/min/mg protein) | Predicted Hepatic Clearance |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Interpretation |
| Verapamil (High Clearance Control) | < 10 | > 100 | High |
| Warfarin (Low Clearance Control) | > 60 | < 10 | Low |
Diagram: Metabolic Stability Assay Workflow
Caption: Workflow for the liver microsomal stability assay.
III. In Vivo Pharmacokinetic Study Design
In vivo pharmacokinetic (PK) studies are essential for determining the definitive bioavailability of a compound in a living organism.[14][15] These studies involve administering the compound to an animal model (e.g., rats or mice) and measuring the drug concentration in the plasma over time.
Experimental Protocol: Single-Dose Pharmacokinetic Study of this compound in Rats
This protocol outlines a basic design for a single-dose PK study to determine key parameters like Cmax, Tmax, AUC, and oral bioavailability (F%).
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
This compound formulation for intravenous (IV) administration (e.g., in a solubilizing vehicle like saline with 5% DMSO and 10% Solutol®)
-
This compound formulation for oral (PO) administration (e.g., suspension in 0.5% methylcellulose)
-
Cannulation supplies (for serial blood sampling)
-
Blood collection tubes (e.g., with K₂EDTA anticoagulant)
-
Centrifuge
-
LC-MS/MS system for quantification
Procedure:
-
Animal Preparation and Dosing:
-
Acclimate animals for at least one week before the study.
-
Fast animals overnight before dosing.
-
Divide animals into two groups: IV administration and PO administration (n=3-5 per group).
-
Administer this compound at a defined dose (e.g., IV: 2 mg/kg; PO: 10 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) from the cannulated jugular vein or tail vein at predetermined time points.
-
IV group time points: e.g., 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO group time points: e.g., 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation:
-
Immediately place blood samples on ice.
-
Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Harvest the plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound versus time for both IV and PO groups.
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate the following PK parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.
-
AUC(0-inf): Area under the plasma concentration-time curve extrapolated to infinity.
-
t₁/₂: Elimination half-life.
-
Cl: Clearance.
-
Vd: Volume of distribution.
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100
-
Data Presentation: Pharmacokinetic Parameters of this compound
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | Hypothetical Value | Hypothetical Value |
| Tmax (h) | N/A | Hypothetical Value |
| AUC(0-inf) (ng·h/mL) | Hypothetical Value | Hypothetical Value |
| t₁/₂ (h) | Hypothetical Value | Hypothetical Value |
| Oral Bioavailability (F%) | - | Calculated Value |
Diagram: Pharmacokinetic Study Logical Flow
Caption: Logical flow of an in vivo pharmacokinetic study.
The assessment of this compound's bioavailability requires a systematic approach that integrates in vitro screening with definitive in vivo studies. The protocols outlined in these application notes provide a robust framework for this evaluation. The Caco-2 permeability assay offers initial insights into intestinal absorption and potential efflux mechanisms. The liver microsomal stability assay helps to predict the extent of first-pass metabolism. Finally, the in vivo pharmacokinetic study in an appropriate animal model provides the most comprehensive data on the overall rate and extent of absorption. Together, the data generated from these studies will be instrumental in guiding the future development of this compound as a therapeutic candidate, informing dose selection, formulation strategies, and the design of subsequent clinical trials.
References
- 1. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. enamine.net [enamine.net]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. youtube.com [youtube.com]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative analysis of colistin A and colistin B in plasma and culture medium using a simple precipitation step followed by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analytical Methods for Quantitative Plasma Carnitine Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 11. enamine.net [enamine.net]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods and Study Designs for Characterizing the Pharmacokinetics and Pharmacodynamics of Carrier-Mediated Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Application Note: Quantitative Analysis of Carasinol B in Herbal Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Carasinol B, a stilbene tetramer isolated from the roots of Caragana sinica, has garnered interest for its potential biological activities.[1] As research into the therapeutic potential of herbal extracts containing this compound progresses, the need for robust and reliable quantitative analysis methods becomes paramount for quality control, standardization, and pharmacokinetic studies. This document provides a detailed, proposed methodology for the quantitative analysis of this compound in herbal extracts using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods for this compound are not widely published, the protocols herein are based on established and validated methods for similar phenolic compounds, such as other stilbenoids and flavonoids.[2][3][4][5][6]
Experimental Workflow
The overall workflow for the quantitative analysis of this compound from herbal extracts is depicted below.
Figure 1: General workflow for the quantitative analysis of this compound.
Sample Preparation and Extraction Protocol
Effective extraction is a critical first step to ensure accurate quantification.[7] This protocol is designed to efficiently extract this compound while minimizing degradation.
1.1. Materials and Reagents
-
Herbal material (e.g., dried roots of Caragana sinica)
-
Methanol (HPLC grade)
-
Ethanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound analytical standard (if available)
-
Internal Standard (IS), e.g., a structurally similar, commercially available stilbenoid not present in the extract.
1.2. Protocol for Ultrasound-Assisted Extraction (UAE)
Ultrasound-assisted extraction is a rapid and efficient method for extracting phenolic compounds from plant materials.[8]
-
Drying and Grinding: Dry the plant material (e.g., roots) at a controlled temperature (40-50 °C) or by freeze-drying to a constant weight.[8] Grind the dried material into a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Weigh accurately about 1.0 g of the powdered plant material into a conical flask.
-
Add 25 mL of 80% methanol.
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a controlled temperature (e.g., 40 °C).
-
-
Sample Clarification:
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial for HPLC or LC-MS/MS analysis.[9]
-
HPLC-UV Method for Quantification
This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.
2.1. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Elution | 0-5 min, 10% B; 5-25 min, 10-60% B; 25-30 min, 60-90% B; 30-35 min, 90% B (hold); 35-40 min, 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Estimated around 280-320 nm (based on stilbene chromophore). The optimal wavelength should be determined by running a UV scan of the this compound standard. |
2.2. Method Validation Parameters (Hypothetical Data)
The method should be validated according to ICH guidelines. The following table presents an example of expected validation data.
| Parameter | Specification | Hypothetical Result |
| Linearity (R²) ** | ≥ 0.999 | 0.9995 |
| Range | e.g., 1-200 µg/mL | 1-200 µg/mL |
| LOD | S/N ratio > 3 | 0.3 µg/mL |
| LOQ | S/N ratio > 10 | 1.0 µg/mL |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 3% | Intra-day: 1.5%, Inter-day: 2.5% |
| Accuracy (Recovery %) ** | 95-105% | 98.5 - 102.3% |
LC-MS/MS Method for High-Sensitivity Quantification
For analyses requiring lower detection limits, such as in pharmacokinetic studies, an LC-MS/MS method is recommended.[3][10][11]
3.1. LC and MS Conditions
| Parameter | Recommended Conditions |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase | As per HPLC-UV method |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Hypothetical MRM Transitions | Precursor Ion [M-H]⁻ → Product Ion 1 (Quantifier), Precursor Ion [M-H]⁻ → Product Ion 2 (Qualifier) |
| Gas Temperature | 350 °C |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
3.2. Method Validation Parameters (Hypothetical Data)
| Parameter | Specification | Hypothetical Result |
| Linearity (R²) ** | ≥ 0.995 | 0.998 |
| Range | e.g., 0.5-500 ng/mL | 0.5-500 ng/mL |
| LOD | S/N ratio > 3 | 0.15 ng/mL |
| LOQ | S/N ratio > 10 | 0.5 ng/mL |
| Precision (RSD%) | Intra-day: < 10%, Inter-day: < 15% | Intra-day: 6.8%, Inter-day: 9.2% |
| Accuracy (Recovery %) ** | 85-115% | 92.1 - 108.7% |
Potential Signaling Pathway for Investigation
While the specific signaling pathways modulated by this compound are not yet fully elucidated, other stilbenoids like resveratrol and piceatannol are known to interact with various cellular pathways, including those involved in inflammation and apoptosis.[12][13] A plausible area of investigation for this compound could be its effect on the NF-κB signaling pathway, a key regulator of inflammation.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. β-sitosterol in different parts of Saraca asoca and herbal drug ashokarista: Quali-quantitative analysis by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Carnosic Acid by a Novel HPLC-UV Method in Human Plasma and Application to a Prototype Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and sensitive HPLC-UV method for the quantification of piceatannol analog trans-3,5,3',4'-tetramethoxystilbene in rat plasma and its application for a pre-clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Application of an HPLC-UV Procedure to Determine Multiple Flavonoids and Phenolics in Acanthopanax Leaf Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple LC-MS/MS method for pharmacokinetic study of carvedilol and 4/-hydroxyphenyl carvedilol at a low dose - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Overview of Cellular Mechanisms and Signaling Pathways of Piceatannol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Stability of Carasinol B under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Carasinol B under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the general stability of this compound?
A1: Published research on the comprehensive stability of this compound across a wide range of pH and temperature conditions is limited. The available literature primarily focuses on its formation from its epimer, Kobophenol A, under acidic conditions.[1][2][3] This suggests that this compound is stable enough to be formed and isolated in acidic environments. However, its stability under neutral or alkaline conditions has not been extensively reported. As a polyphenolic compound, it may be susceptible to oxidation, especially at higher pH and temperature.
Q2: How is this compound typically formed in experimental settings?
A2: this compound can be obtained through the acid-catalyzed epimerization of Kobophenol A.[1][2][3] This conversion has been reported to occur by refluxing a solution of Kobophenol A in methanol with 0.01 M HCl for 18 hours.[2] Another method involves using acetic acid at pH 5.0 under reflux for 18 hours, which resulted in a 48% yield of this compound.[2] These findings indicate that this compound is not only stable under these acidic conditions but is the thermodynamically favored product.
Q3: Are there any established analytical methods for assessing this compound stability?
A3: High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing this compound. A reported HPLC method for the analysis of Kobophenol A and this compound uses a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol, water, and acetic acid buffer (pH 4.5). The column temperature is maintained at 30°C, and detection is performed at 284 nm.[1] This method can serve as a starting point for developing a stability-indicating assay.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been fully elucidated in the literature, polyphenolic compounds like stilbenoids are generally susceptible to oxidation. This degradation can be accelerated by factors such as high pH, elevated temperatures, and exposure to light and oxygen. Degradation may involve the oxidation of the phenolic hydroxyl groups, potentially leading to the formation of quinone-type structures or cleavage of the stilbene backbone.
Troubleshooting Guides
Q1: I am observing a decrease in the concentration of this compound in my solution over time. What could be the cause?
A1: A decrease in this compound concentration suggests degradation. Consider the following potential causes:
-
pH of the medium: this compound is formed under acidic conditions. If your solution is neutral or alkaline, the compound may be unstable.
-
Temperature: Elevated temperatures can accelerate degradation. Store your solutions at recommended temperatures (e.g., 2-8°C or frozen) when not in use.
-
Exposure to light: Photodegradation can occur with polyphenolic compounds. Protect your samples from light by using amber vials or covering them with aluminum foil.
-
Presence of oxidizing agents: The presence of dissolved oxygen or other oxidizing species can lead to the degradation of this compound. Consider de-gassing your solvents.
Q2: My HPLC analysis shows new, unexpected peaks appearing in my this compound sample. What do these peaks represent?
A2: The appearance of new peaks in your chromatogram likely indicates the formation of degradation products. To identify these, you can perform forced degradation studies (stress testing) under various conditions (acidic, basic, oxidative, thermal, photolytic) to intentionally generate these degradants.[4][5] The comparison of retention times and spectral data (if using a DAD or mass spectrometer detector) from your stressed samples with your experimental sample can help in identifying the nature of the degradation products.
Q3: I am trying to replicate the epimerization of Kobophenol A to this compound but am getting a low yield. What can I do?
A3: Low yields of this compound during the epimerization of Kobophenol A could be due to several factors:
-
Incomplete reaction: The reaction may require more time or a higher temperature to reach completion. Ensure you are following the reported reaction times and conditions.[2]
-
Side reactions: The presence of impurities or inappropriate reaction conditions might be leading to the formation of byproducts.
-
Degradation of this compound: While formed under acidic conditions, prolonged exposure to harsh acidic conditions and high temperatures could potentially lead to some degradation.
-
Purification issues: this compound and Kobophenol A are structurally similar, which can make purification challenging. Optimize your chromatographic separation to ensure you are effectively isolating the this compound.
Data on Stability of this compound (Illustrative)
Disclaimer: The following data is illustrative and intended to provide a general understanding of how this compound might behave under different conditions. This data is not derived from direct experimental results on this compound and should be used for guidance purposes only.
Table 1: Illustrative Stability of this compound in Aqueous Solution after 48 hours
| pH | Temperature (°C) | % this compound Remaining | Major Degradants Observed (Hypothetical) |
| 3.0 | 4 | >99% | None |
| 3.0 | 25 | 98% | Minor unknown peaks |
| 3.0 | 60 | 90% | Degradant 1, Degradant 2 |
| 7.0 | 4 | 95% | Minor oxidative products |
| 7.0 | 25 | 85% | Oxidative products |
| 7.0 | 60 | 60% | Multiple degradation products |
| 9.0 | 4 | 80% | Oxidative and cleavage products |
| 9.0 | 25 | 50% | Multiple degradation products |
| 9.0 | 60 | <20% | Extensive degradation |
Table 2: Illustrative Forced Degradation of this compound
| Stress Condition | % this compound Remaining | Major Degradants Observed (Hypothetical) |
| 0.1 M HCl, 60°C, 24h | 92% | Degradant 1 |
| 0.1 M NaOH, 25°C, 8h | 45% | Multiple oxidative and cleavage products |
| 3% H₂O₂, 25°C, 8h | 30% | Major oxidative products |
| 80°C, 24h | 75% | Thermal degradants |
| UV/Vis Light, 24h | 88% | Photodegradation products |
Experimental Protocols
Protocol 1: General Forced Degradation Study for this compound
This protocol provides a general framework for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate the solution at a controlled temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute to the target concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature. Withdraw samples at various time points (e.g., 1, 2, 4, 8 hours), neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature. Withdraw samples at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven (e.g., 80°C). Withdraw samples at various time points, cool to room temperature, and dilute for HPLC analysis. A solid sample of this compound should also be subjected to thermal stress.
-
Photolytic Degradation: Expose the stock solution to a light source providing an output similar to ICH Q1B guidelines. A control sample should be kept in the dark under the same conditions. Withdraw samples at various time points and analyze by HPLC.
-
HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method described by Luo et al. (2008) can be a good starting point.[1]
Visualizations
Caption: Acid-catalyzed epimerization of Kobophenol A to this compound.
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for unexpected this compound degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Acid-catalyzed epimerization of kobophenol A to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Preventing the degradation of Carasinol B in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Carasinol B in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in solution a concern?
This compound is a stilbenoid tetramer, a class of naturally occurring phenolic compounds.[1] Like many polyphenols, this compound is susceptible to degradation in solution, which can be triggered by various environmental factors. This degradation can lead to a loss of biological activity and the formation of unknown impurities, compromising experimental results and the therapeutic potential of the compound.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
Based on the general behavior of stilbenoids and polyphenols, the primary factors that can cause this compound degradation are:
-
pH: this compound can be formed through the acid-catalyzed epimerization of Kobophenol A, indicating its sensitivity to acidic conditions.[2][3] Generally, polyphenols can also be unstable in neutral to alkaline conditions.
-
Light: Exposure to light, especially UV radiation, is a known cause of degradation for stilbenoids, leading to photoisomerization and other degradative reactions.[4][5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Stilbenoids are known to be sensitive to heat.[5]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of phenolic compounds like this compound.
Q3: What are the visible signs of this compound degradation in solution?
A common indicator of stilbene degradation is a change in the solution's color. A slight yellowing of a previously colorless or pale yellow solution can suggest the formation of degradation products.[4] However, the absence of a color change does not guarantee stability, and chromatographic analysis is necessary for confirmation.
Q4: What are the recommended storage conditions for this compound solutions?
To minimize degradation, this compound solutions should be stored under the following conditions:
-
Light Protection: Store solutions in amber glass vials or containers wrapped in aluminum foil to protect from light.[4]
-
Low Temperature: For long-term storage, it is recommended to keep solutions at -20°C or below.[4]
-
Inert Atmosphere: To prevent oxidation, consider purging the solvent with an inert gas like nitrogen or argon before preparing the solution and before sealing the storage container.
Troubleshooting Guides
Problem: I observe a new, unexpected peak in my HPLC chromatogram after storing my this compound solution.
| Possible Cause | Troubleshooting Action |
| pH-mediated epimerization or degradation | Verify the pH of your solution. Since this compound is related to Kobophenol A through acid-catalyzed epimerization, even slightly acidic conditions might promote conversion.[2][3] Prepare solutions in a neutral, buffered solvent if compatible with your experimental design. |
| Photodegradation | Ensure your solution was protected from light at all times during preparation, handling, and storage. Use amber vials or foil-wrapped containers.[4] |
| Thermal Degradation | Avoid exposing the solution to high temperatures. If your experimental protocol requires elevated temperatures, minimize the exposure time. Store the solution at or below -20°C when not in use.[4] |
| Oxidative Degradation | Prepare fresh solutions frequently. Consider de-gassing your solvent with an inert gas (e.g., nitrogen, argon) prior to dissolving this compound. |
Problem: The concentration of my this compound standard solution is decreasing over time.
| Possible Cause | Troubleshooting Action |
| Adsorption to container surface | While less common for stilbenoids, some compounds can adsorb to plastic surfaces. Use glass vials for storage whenever possible.[4] |
| Inappropriate solvent | While this compound is soluble in several organic solvents, the solvent can influence stability.[4] Ensure the chosen solvent is of high purity and does not contain impurities that could catalyze degradation. |
| Multiple degradation factors | A combination of light, temperature, and oxygen exposure can lead to a rapid decrease in concentration. Review your entire workflow, from solution preparation to analysis, to identify and mitigate all potential sources of degradation. |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound with enhanced stability.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO, Acetone, Ethyl Acetate)[6]
-
Inert gas (e.g., nitrogen or argon)
-
Amber glass vials with Teflon-lined caps
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a clean, dry amber glass vial.
-
Purge the high-purity solvent with an inert gas for at least 15 minutes to remove dissolved oxygen.
-
Add the purged solvent to the vial containing this compound to achieve the desired concentration.
-
Vortex or sonicate briefly until the solid is completely dissolved.
-
Blanket the headspace of the vial with the inert gas before tightly sealing the cap.
-
Wrap the vial in parafilm to ensure a tight seal.
-
Label the vial clearly with the compound name, concentration, date, and solvent.
-
For immediate use, store at 2-8°C. For long-term storage, store at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol describes a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
Materials:
-
This compound stock solution
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
UV lamp
-
Heating block or oven
-
HPLC system with a suitable column (e.g., C18)
Procedure:
-
Acid Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of HCl solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the this compound stock solution with an equal volume of NaOH solution. Incubate at room temperature for a defined period. Neutralize the solution before HPLC analysis.
-
Oxidation: Mix an aliquot of the this compound stock solution with an equal volume of H₂O₂ solution. Incubate at room temperature for a defined period.
-
Thermal Degradation: Place an aliquot of the this compound stock solution in a heating block or oven at a high temperature (e.g., 80°C) for a defined period.
-
Photodegradation: Expose an aliquot of the this compound stock solution in a photostable, transparent container to UV light for a defined period. Keep a control sample wrapped in foil to serve as a dark control.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a suitable stability-indicating HPLC method. Compare the chromatograms to identify degradation products and calculate the percentage of degradation.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility |
| Chloroform | Soluble[6] |
| Dichloromethane | Soluble[6] |
| Ethyl Acetate | Soluble[6] |
| DMSO | Soluble[6] |
| Acetone | Soluble[6] |
Table 2: Summary of Forced Degradation Conditions for Stilbenoids (General Guidance)
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl | 2-24 hours |
| Base Hydrolysis | 0.1 M NaOH | 1-12 hours |
| Oxidation | 3% H₂O₂ | 1-24 hours |
| Thermal | 80°C | 24-72 hours |
| Photolytic | UV light (254 nm) | 8-24 hours |
Visualizations
Caption: Factors leading to the degradation of this compound in solution.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Study of the Antioxidant Capacity and Oxidation Products of Resveratrol in Soybean Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability and solubility of trans-resveratrol are strongly influenced by pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing HPLC Separation of Carasinol B and Its Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the High-Performance Liquid Chromatography (HPLC) separation of Carasinol B from its isomers. The following sections offer detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during analysis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues you may encounter during the HPLC separation of this compound and its isomers.
| Issue | Potential Cause | Recommended Solution |
| Poor Resolution/Co-elution of Isomers | 1. Inappropriate mobile phase composition.[1] 2. Suboptimal column temperature. 3. Unsuitable stationary phase. | 1. Adjust Mobile Phase: Modify the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent generally increases retention time and may improve separation.[2] Consider adding a small percentage of acid (e.g., formic acid or acetic acid) to the mobile phase to improve peak shape and selectivity for phenolic compounds.[3][4] 2. Optimize Temperature: Vary the column temperature. Increasing the temperature can decrease viscosity and improve efficiency, but for some isomers, a lower temperature may enhance selectivity.[3] 3. Select an Appropriate Column: For structurally similar isomers like stilbenoids, a C18 column is a good starting point. However, for enhanced shape selectivity, consider a C30 or a phenyl-hexyl column.[5] |
| Peak Tailing | 1. Secondary interactions with the stationary phase. 2. Column overload. 3. Inappropriate mobile phase pH. | 1. Use a Deactivated Column: Employ a column with end-capping to minimize silanol interactions. 2. Reduce Sample Concentration: Dilute the sample to avoid overloading the column. 3. Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH to be at least 2 units away from the pKa can ensure a single ionic form and improve peak shape.[6][7] |
| Peak Fronting | 1. Sample solvent stronger than the mobile phase.[8] 2. Column collapse.[9] 3. High sample concentration.[8][10] | 1. Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is weaker than or equal in strength to the initial mobile phase. 2. Check Column Integrity: If a sudden drop in retention time accompanies fronting, the column may have collapsed and needs replacement. 3. Dilute the Sample: High concentrations can lead to peak fronting; try injecting a more dilute sample.[9] |
| Variable Retention Times | 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Pump malfunction or leaks. | 1. Ensure Consistent Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure accurate measurements of all components. 2. Use a Column Oven: Maintain a constant and uniform column temperature using a thermostatted column compartment. 3. System Check: Inspect the HPLC system for leaks and ensure the pump is delivering a consistent flow rate. |
| No Peaks or Very Small Peaks | 1. Detector issue (e.g., lamp off). 2. Incorrect injection volume or sample concentration. 3. Sample degradation. | 1. Check Detector Settings: Ensure the detector lamp is on and the correct wavelength is selected. 2. Verify Injection: Confirm that the correct sample volume is being injected and that the sample concentration is within the detection limits of the method. 3. Proper Sample Handling: Store samples appropriately to prevent degradation. For light-sensitive compounds, use amber vials. |
Frequently Asked Questions (FAQs)
Q1: What is the best starting mobile phase for separating this compound and its isomers?
A1: A good starting point for reversed-phase HPLC separation of stilbenoid isomers like this compound is a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic modifier like acetonitrile or methanol.[3][4] A typical gradient might start with a lower percentage of the organic modifier and gradually increase it over the course of the run.
Q2: How does pH affect the separation of this compound?
A2: this compound is a phenolic compound, and the pH of the mobile phase can significantly impact its ionization state and, consequently, its retention and peak shape.[6][11][12] Acidifying the mobile phase (e.g., with formic or acetic acid) can suppress the ionization of the phenolic hydroxyl groups, leading to better retention and more symmetrical peaks on a reversed-phase column.
Q3: Should I use acetonitrile or methanol as the organic solvent?
A3: Both acetonitrile and methanol can be effective. Acetonitrile often provides lower viscosity and better UV transparency. However, methanol can sometimes offer different selectivity for closely related isomers.[12] It is recommended to screen both solvents during method development to determine which provides the optimal separation for this compound and its specific isomers.
Q4: What column temperature should I use?
A4: Column temperature is a critical parameter for optimizing selectivity.[2][3] A good starting point is ambient temperature (e.g., 25 °C). However, exploring higher temperatures (e.g., 30-40 °C) can lead to sharper peaks and shorter analysis times due to reduced mobile phase viscosity. Conversely, for some isomer pairs, a lower temperature might be necessary to achieve baseline resolution.
Q5: My peaks for this compound and its isomer are still co-eluting. What is the most effective way to improve resolution?
A5: If you have already optimized the mobile phase composition and temperature, consider these next steps:
-
Change the stationary phase: If you are using a standard C18 column, switching to a column with a different selectivity, such as a phenyl-hexyl or a C30 column, can be very effective for separating aromatic isomers.[5]
-
Decrease the flow rate: A lower flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the run time.
-
Use a longer column: A longer column provides more surface area for interaction, which can enhance separation.
Experimental Protocols
The following is a detailed methodology for the HPLC separation of this compound and its isomer, kobophenol A, based on established methods for stilbenoid oligomers.[13][14]
1. Sample Preparation
-
Standard Solutions: Accurately weigh and dissolve this compound and kobophenol A standards in HPLC-grade methanol to prepare stock solutions of 1 mg/mL. Further dilute with the initial mobile phase composition to create working standards at desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Plant Material Extraction (if applicable):
-
Grind the dried plant material (e.g., roots of Caragana sinica) to a fine powder.
-
Extract a known amount of the powder with methanol using sonication or reflux.
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
2. HPLC Instrumentation and Conditions
-
HPLC System: An HPLC system equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD) or UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid (v/v)
-
Solvent B: Acetonitrile
-
-
Gradient Elution Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 70 | 30 |
| 20 | 50 | 50 |
| 30 | 30 | 70 |
| 35 | 30 | 70 |
| 36 | 70 | 30 |
| 45 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm
Data Presentation
The following tables provide illustrative quantitative data on how changes in HPLC parameters can affect the separation of stilbenoid isomers, using resveratrol as a representative example. This data can guide the optimization of the method for this compound.
Table 1: Effect of Mobile Phase Composition on Retention Time and Resolution of Resveratrol Isomers
| Acetonitrile (%) | Retention Time trans-resveratrol (min) | Retention Time cis-resveratrol (min) | Resolution (Rs) |
| 25 | 12.5 | 13.8 | 1.8 |
| 30 | 9.2 | 10.1 | 1.5 |
| 35 | 6.8 | 7.5 | 1.2 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), mobile phase of acetonitrile and water with 0.1% formic acid, flow rate 1.0 mL/min, 30 °C.
Table 2: Effect of Column Temperature on Retention Time and Resolution of Resveratrol Isomers
| Temperature (°C) | Retention Time trans-resveratrol (min) | Retention Time cis-resveratrol (min) | Resolution (Rs) |
| 25 | 9.8 | 10.8 | 1.6 |
| 30 | 9.2 | 10.1 | 1.5 |
| 35 | 8.5 | 9.3 | 1.4 |
Conditions: C18 column (4.6 x 150 mm, 5 µm), mobile phase of 30% acetonitrile in water with 0.1% formic acid, flow rate 1.0 mL/min.
Visualizations
The following diagrams illustrate key workflows and logical relationships in the optimization of HPLC separation for this compound and its isomers.
Caption: A workflow for troubleshooting common HPLC separation issues.
Caption: A systematic approach to optimizing HPLC method parameters.
References
- 1. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. welch-us.com [welch-us.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Simultaneous determination of the contents of three stilbene oligomers in Caragana sinica collected in different seasons using an improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative determination of stilbene oligomers in Jin Que-gen collected from different regions by a HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Carasinol B aggregation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the aggregation of Carasinol B in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical properties?
This compound is a stilbenoid tetramer, a type of natural phenol.[1] Its chemical structure and properties present challenges for its use in aqueous solutions like cell culture media. Due to its high molecular weight and hydrophobicity, it has limited solubility in water.[2]
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation, or aggregation, of this compound in cell culture media is a common issue driven by its physicochemical properties. Key factors that contribute to this include:
-
Poor Aqueous Solubility: this compound is a large, hydrophobic molecule with a high XLogP3 value of 8.8, indicating a strong preference for fatty environments over water.[2]
-
High Compound Concentration: Exceeding the solubility limit of this compound in the media will lead to precipitation.[3]
-
Solvent Effects: While this compound is soluble in organic solvents like DMSO, the rapid change in solvent polarity when the DMSO stock is added to the aqueous cell culture medium can cause the compound to "crash out" and form aggregates.[3][4]
-
Media Composition: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins that can interact with this compound and reduce its solubility.[4][5]
-
pH and Temperature: Changes in the pH or temperature of the media can alter the solubility of this compound.[3][4]
Q3: How can I visually identify this compound aggregation?
Aggregation of this compound can be observed in the following ways:[3]
-
Visible Particles: You might see distinct particles, crystals, or an amorphous solid in your cell culture flask or plate.
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy, indicating the presence of fine, suspended particles.
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates that are not cells.
Q4: What are the consequences of this compound aggregation in my experiments?
Using this compound that has precipitated can lead to unreliable and misleading results:[3][6][7]
-
Inaccurate Dosing: The actual concentration of dissolved, active this compound will be lower than intended.
-
Cellular Toxicity: The aggregates themselves might be toxic to cells or induce cellular stress responses.
-
Assay Interference: Precipitates can interfere with downstream assays, particularly those involving absorbance, fluorescence, or luminescence measurements.
Troubleshooting Guides
If you are observing precipitation of this compound, follow this systematic troubleshooting guide.
Visualizing the Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting this compound aggregation.
Step 1: Evaluate Your Stock Solution
A common source of aggregation is an improperly prepared or stored stock solution.
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous DMSO.[1] | Water in DMSO can reduce the solubility of hydrophobic compounds. |
| Concentration | Prepare a high-concentration stock (e.g., 10-20 mM). | This minimizes the volume of DMSO added to the cell culture medium (ideally ≤ 0.1%).[3] |
| Storage | Store at -20°C or -80°C in small, single-use aliquots. | Avoid repeated freeze-thaw cycles which can promote aggregation.[8] |
| Appearance | Ensure the stock solution is completely clear before use. | Any visible particles indicate that the compound is not fully dissolved. |
Step 2: Optimize the Dilution Method
The way you introduce this compound into your cell culture medium is critical.
| Method | Description | Rationale |
| Pre-warm Medium | Warm the cell culture medium to 37°C before adding the this compound stock.[4] | Solubility often increases with temperature. |
| Dropwise Addition | Add the stock solution drop-by-drop to the medium while gently vortexing or swirling.[4] | This allows for gradual dispersion and reduces the shock of the solvent change. |
| Serial Dilution | Prepare an intermediate dilution of this compound in pre-warmed medium before adding it to the final culture volume. | This can help to acclimate the compound to the aqueous environment more gently. |
Step 3: Modify Cell Culture Media Conditions
The composition of your cell culture medium can significantly impact the solubility of this compound.
| Modification | Recommendation | Rationale |
| Reduce Serum | If possible for your cell type, test a lower serum concentration. | High protein concentrations in serum can sometimes interact with and precipitate small molecules. |
| Test Different Media | If your experimental design allows, test the solubility in different base media (e.g., DMEM vs. RPMI-1640).[4] | Different formulations have varying concentrations of salts and other components that can affect solubility. |
| Use a Simpler Buffer | To determine if media components are the issue, test the solubility of this compound in a simple buffer like PBS.[4] | This can help isolate the cause of the precipitation. |
| pH Control | For cell lines that produce high levels of metabolic acids, consider using a medium buffered with HEPES to maintain a stable pH.[4] | pH shifts can significantly impact the solubility of many compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes how to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (M.Wt: 925.0 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated balance
-
Sterile pipette tips
Procedure:
-
Weigh this compound: In a chemical fume hood, carefully weigh out 9.25 mg of this compound and transfer it to the sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Tightly cap the vial and vortex at room temperature until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.[3]
-
Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Store these aliquots at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay in Cell Culture Medium
This assay helps determine the maximum concentration of this compound that can be dissolved in your specific cell culture medium without precipitating over a defined period.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Your specific cell culture medium (pre-warmed to 37°C)
-
Sterile 1.5 mL microcentrifuge tubes
-
A clear, 96-well flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare Serial Dilutions: In the microcentrifuge tubes, prepare a series of this compound concentrations in your cell culture medium. For example, to test a final concentration range of 1 µM to 100 µM, you would add the appropriate amount of your 10 mM stock to pre-warmed medium. Ensure the final DMSO concentration is constant across all dilutions (e.g., 0.5%).
-
Plate Setup:
-
Add 100 µL of each this compound dilution to triplicate wells of the 96-well plate.
-
Negative Control: Add 100 µL of medium with the same final DMSO concentration to at least three wells.
-
Blank: Add 100 µL of medium only to at least three wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period relevant to your experiment (e.g., 2, 4, or 24 hours).
-
Measurement:
-
Visually inspect the plate for any signs of precipitation.
-
Measure the absorbance (or light scattering) of each well at a wavelength between 500-650 nm. An increase in absorbance/scattering indicates the formation of a precipitate.[4]
-
-
Data Analysis:
-
Subtract the average blank reading from all other readings.
-
Plot the absorbance/scattering values against the this compound concentration.
-
The highest concentration that does not show a significant increase in absorbance/scattering compared to the negative control is considered the kinetic solubility of this compound under these conditions.
-
Visualizing the Kinetic Solubility Assay Workflow
Caption: Workflow for determining the kinetic solubility of this compound.
References
- 1. This compound | CAS:777857-86-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | C56H44O13 | CID 11309056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Culture Media: A Review [labome.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Interpreting the mass spectrometry fragmentation pattern of Carasinol B
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Carasinol B, specifically focusing on the interpretation of its mass spectrometry fragmentation pattern.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound and what are the common adducts observed in ESI-MS?
A1: The molecular formula of this compound is C₅₆H₄₄O₁₃, with a monoisotopic mass of approximately 924.2782 g/mol . In electrospray ionization mass spectrometry (ESI-MS), you can expect to observe the following ions depending on the mode:
-
Positive Ion Mode: The most common ion is the protonated molecule, [M+H]⁺, at an m/z of approximately 925.2855. You may also observe adducts with sodium [M+Na]⁺ (m/z ~947.2674) or potassium [M+K]⁺ (m/z ~963.2414), especially if there are traces of these salts in the sample or mobile phase.
-
Negative Ion Mode: The deprotonated molecule, [M-H]⁻, is typically observed at an m/z of approximately 923.2710.
It is crucial to use a high-resolution mass spectrometer to accurately determine the mass and confirm the elemental composition.
Q2: What are the general fragmentation characteristics of stilbenoid oligomers like this compound in tandem mass spectrometry (MS/MS)?
A2: While specific data for this compound is limited, the fragmentation of stilbenoid oligomers generally follows predictable pathways. Key fragmentation events include:
-
Cleavage of inter-monomer linkages: The bonds connecting the resveratrol monomer units are susceptible to cleavage.
-
Retro-Diels-Alder (RDA) reactions: This is a common fragmentation pathway in polyphenolic compounds, leading to the cleavage of cyclic structures.
-
Neutral losses: Expect to see losses of small, stable molecules such as water (H₂O, 18.01 Da) and carbon monoxide (CO, 28.00 Da).
-
Elimination of phenolic moieties: The consecutive loss of phenol (C₆H₆O, 94.04 Da) or resorcinol (C₆H₆O₂, 110.04 Da) units is a characteristic feature of stilbenoid fragmentation.[1]
Q3: How can I differentiate this compound from its isomers using mass spectrometry?
A3: Differentiating isomers by mass spectrometry can be challenging as they have the same mass. However, it is often achievable through careful analysis of the MS/MS fragmentation patterns. Isomers can exhibit different relative abundances of specific fragment ions due to differences in the stability of the precursor ion and the resulting fragments. A detailed comparison of the full scan MS/MS spectra of the isomers is necessary. Additionally, coupling liquid chromatography (LC) with mass spectrometry (LC-MS) is highly recommended, as isomers often have different retention times on the chromatographic column.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor or no signal for this compound | 1. Inappropriate ionization mode. 2. Suboptimal source parameters (e.g., temperature, gas flow, voltage). 3. Low sample concentration. 4. Sample degradation. | 1. Analyze in both positive and negative ion modes. Negative mode is often more sensitive for phenolic compounds. 2. Optimize ESI source parameters. Start with typical values for polyphenols and adjust as needed. 3. Increase the sample concentration if possible. 4. Prepare fresh samples. Protect from light and heat. |
| Complex and uninterpretable MS/MS spectrum | 1. In-source fragmentation. 2. Presence of co-eluting impurities. 3. High collision energy leading to excessive fragmentation. | 1. Reduce the cone or fragmentor voltage to minimize in-source fragmentation. 2. Improve chromatographic separation to isolate this compound from other compounds. 3. Perform a collision energy ramp to identify the optimal energy for generating informative fragment ions. Start with lower collision energies. |
| Inconsistent fragmentation pattern between runs | 1. Fluctuations in collision energy. 2. Changes in the mobile phase composition. 3. Instrument instability. | 1. Ensure the collision energy is set consistently for all analyses. 2. Use a stable and well-equilibrated mobile phase. 3. Perform an instrument calibration and performance check. |
| Adduct ion formation is dominant over the molecular ion | 1. High concentration of salts (e.g., Na⁺, K⁺) in the sample or mobile phase. | 1. Use high-purity solvents and additives for the mobile phase. 2. If possible, desalt the sample prior to analysis. |
Experimental Protocols
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent such as methanol, DMSO, or a mixture of acetonitrile and water.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration suitable for your instrument (typically in the range of 1-10 µg/mL for full scan and MS/MS analysis).
Liquid Chromatography-Mass Spectrometry (LC-MS) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of polyphenols.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the compound.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Injection Volume: 1-5 µL.
Mass Spectrometry Method
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for accurate mass measurements.
-
Ionization Source: Electrospray Ionization (ESI).
-
Ionization Mode: Both positive and negative modes should be evaluated.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Temperature: 300-400 °C.
-
Collision Gas: Argon or Nitrogen.
-
Collision Energy: A ramp of collision energies (e.g., 10-60 eV) should be applied to determine the optimal conditions for fragmentation.
Predicted Fragmentation Pattern of this compound
The following table summarizes the predicted major fragment ions for this compound based on the known fragmentation of stilbenoid oligomers. The precursor ion is the deprotonated molecule [M-H]⁻ at m/z 923.27.
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Structure/Origin of Fragment |
| 923.27 | 813.23 | 110.04 | Loss of a resorcinol (C₆H₆O₂) moiety |
| 923.27 | 703.19 | 220.08 | Loss of two resorcinol moieties |
| 923.27 | 453.13 | 470.14 | Cleavage resulting in a resveratrol dimer |
| 813.23 | 703.19 | 110.04 | Subsequent loss of a second resorcinol moiety |
| 453.13 | 347.09 | 106.04 | Loss of a C₇H₆O unit from the dimer |
Visualizations
Experimental Workflow
References
Navigating the Complexities of Carasinol B: A Technical Guide to NMR Signal Assignment
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming the challenges associated with the Nuclear Magnetic Resonance (NMR) signal assignment of Carasinol B. This compound, a complex stilbenoid tetramer isolated from Caragana sinica, presents significant challenges in its structural elucidation due to its large size, numerous overlapping signals, and complex stereochemistry.[1][2][3] This guide offers detailed methodologies and data interpretation strategies to facilitate accurate and efficient NMR analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in obtaining and interpreting the NMR spectra of this compound?
A1: The primary challenges in the NMR signal assignment of this compound stem from its complex structure as a stilbenoid tetramer. Key difficulties include:
-
Severe Signal Overlap: The molecule contains a large number of aromatic and aliphatic protons and carbons in similar chemical environments, leading to significant overlap in both ¹H and ¹³C NMR spectra. This makes it difficult to resolve individual signals and determine coupling patterns.
-
High Molecular Weight: The high molecular weight of this compound (C₅₆H₄₄O₁₃, 924.9 g/mol ) can lead to broader lines and reduced sensitivity in NMR experiments.[4]
-
Stereochemical Complexity: this compound possesses multiple stereocenters. Distinguishing between diastereomers and assigning the relative and absolute stereochemistry requires advanced NMR techniques and careful analysis.
-
Solubility Issues: Like many large polyphenolic compounds, this compound may exhibit limited solubility in common NMR solvents, which can affect spectral quality.
Q2: Which NMR experiments are essential for the complete signal assignment of this compound?
A2: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for the unambiguous assignment of this compound's NMR signals. The recommended experiments include:
-
¹H NMR: To identify the proton environments and their coupling patterns.
-
¹³C NMR: To determine the number and types of carbon atoms.
-
DEPT (Distortionless Enhancement by Polarization Transfer): To differentiate between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks within individual spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate protons with their directly attached carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bonds) correlations between protons and carbons, which is critical for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
Q3: I am observing significant signal overlap in the aromatic region of my ¹H NMR spectrum. How can I resolve these signals?
A3: Signal overlap in the aromatic region is a common issue for polyphenolic compounds like this compound. Here are several strategies to resolve overlapping signals:
-
Use of Different Solvents: Changing the NMR solvent (e.g., from methanol-d₄ to acetone-d₆ or DMSO-d₆) can induce differential chemical shift changes, potentially resolving some overlapping signals.
-
Higher Magnetic Field: Acquiring spectra on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase spectral dispersion and improve signal separation.
-
2D NMR Techniques: As mentioned in Q2, 2D experiments like COSY, HSQC, and HMBC are powerful tools for resolving overlap by spreading the signals into a second dimension.
-
Selective 1D Experiments: Techniques like 1D TOCSY (Total Correlation Spectroscopy) or 1D NOESY can be used to selectively excite a specific proton and observe its correlations, helping to dissect overlapping multiplets.
Troubleshooting Guide
Problem 1: Poor Signal-to-Noise Ratio in ¹³C NMR Spectrum
-
Possible Cause: Insufficient sample concentration, limited experiment time, or suboptimal probe tuning.
-
Solution:
-
Increase the sample concentration if possible.
-
Increase the number of scans to improve the signal-to-noise ratio.
-
Ensure the NMR probe is properly tuned and matched for the sample and solvent.
-
For quaternary carbons, which often have weak signals, consider using a longer relaxation delay.
-
Problem 2: Broad or Distorted Peaks in ¹H NMR Spectrum
-
Possible Cause: Poor shimming, sample aggregation, or the presence of paramagnetic impurities.
-
Solution:
-
Carefully shim the magnetic field to improve homogeneity.
-
Try acquiring the spectrum at a higher temperature to reduce aggregation and improve molecular tumbling.
-
Filter the sample to remove any particulate matter.
-
If paramagnetic impurities are suspected, consider adding a chelating agent like EDTA, though this may interact with the compound.
-
Experimental Protocols
A general workflow for the NMR analysis of this compound is outlined below. Specific parameters should be optimized based on the available instrument and sample.
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, acetone-d₆, or DMSO-d₆).
-
Ensure the sample is fully dissolved. Gentle sonication may be required.
-
Filter the solution into a 5 mm NMR tube.
2. 1D NMR Acquisition:
-
¹H NMR: Acquire a standard ¹H spectrum to assess sample purity and signal dispersion. Typical parameters on a 500 MHz spectrometer might include a 30° pulse, a 1-2 second relaxation delay, and 16-64 scans.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
3. 2D NMR Acquisition:
-
COSY: Acquire a gradient-enhanced COSY spectrum to identify ¹H-¹H spin systems.
-
HSQC: Acquire a gradient-enhanced HSQC spectrum to establish one-bond ¹H-¹³C correlations. Optimize the ¹JCH coupling constant (typically around 145 Hz for aromatic and aliphatic carbons).
-
HMBC: Acquire a gradient-enhanced HMBC spectrum to determine long-range ¹H-¹³C correlations. Optimize the long-range coupling constant (typically 8-10 Hz) to observe 2- and 3-bond correlations.
-
NOESY/ROESY: Acquire a NOESY or ROESY spectrum with a mixing time appropriate for a molecule of this size (e.g., 300-800 ms for NOESY, 150-300 ms for ROESY) to probe spatial proximities for stereochemical analysis.
Data Presentation
While the specific, complete NMR data for this compound from primary literature could not be retrieved for this guide, the following tables provide a template for organizing the experimental data once obtained. The expected chemical shift ranges for the types of protons and carbons present in this compound are included for reference.
Table 1: ¹H NMR Data for this compound (Expected Ranges)
| Position | Expected δH (ppm) | Multiplicity | J (Hz) |
| Aromatic CH | 6.0 - 7.5 | d, t, m | 7.0 - 9.0 |
| Methine CH | 3.5 - 5.5 | d, dd, m | 2.0 - 10.0 |
| Hydroxyl OH | Variable | br s | - |
Table 2: ¹³C NMR Data for this compound (Expected Ranges)
| Position | Expected δC (ppm) | DEPT |
| Aromatic C-O | 150 - 160 | C |
| Aromatic C | 95 - 150 | C, CH |
| Methine C-O | 70 - 90 | CH |
| Methine C | 35 - 60 | CH |
Visualizing Experimental Workflows
The following diagrams illustrate the logical workflow for overcoming challenges in this compound NMR signal assignment.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous determination of the contents of three stilbene oligomers in Caragana sinica collected in different seasons using an improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C56H44O13 | CID 11309056 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Carasinol B During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Carasinol B during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a stilbenoid tetramer, a type of natural polyphenol, found in plants such as Caragana sinica.[1][2][3] Like many polyphenols, this compound is susceptible to degradation under common extraction conditions, which can lead to reduced yields and compromised purity of the final extract. Its instability is a significant concern for researchers aiming to isolate and study its biological activities.
Q2: What are the primary factors that cause this compound degradation during extraction?
The primary factors contributing to the degradation of this compound, and stilbenoids in general, are:
-
pH: this compound is particularly sensitive to acidic conditions, which can cause its epimerization from Kobophenol A.[1][4][5][6][7] Both strongly acidic and alkaline environments can catalyze the degradation of polyphenolic compounds.
-
Temperature: Elevated temperatures used in some extraction methods can accelerate degradation reactions.[5][8] While higher temperatures can increase extraction efficiency, they pose a significant risk to the stability of heat-sensitive compounds like this compound.[4]
-
Light: Exposure to UV and even fluorescent light can induce photoisomerization and degradation of stilbenoids.[9][10]
-
Oxidation: The presence of oxygen, especially when combined with high temperatures or light, can lead to oxidative degradation of phenolic compounds.[2][11] Endogenous plant enzymes like polyphenol oxidases (PPO) and peroxidases can also contribute to oxidation if not properly inactivated.[11]
Q3: What are the visible signs of this compound degradation?
While specific visual cues for this compound degradation are not well-documented, degradation of polyphenols can sometimes be observed as a color change (e.g., browning or yellowing) in the extract.[2][9] The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can show a decrease in the this compound peak and the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient Extraction: Incorrect solvent, temperature, or extraction time. | Optimize extraction parameters. Use a hydroalcoholic solvent (e.g., 60-80% ethanol in water).[4] Consider modern techniques like Ultrasound-Assisted Extraction (UAE) at a controlled temperature (e.g., 50-75°C) for a shorter duration (e.g., 15-30 minutes).[4][12][13] |
| Degradation during Extraction: Exposure to harsh conditions (acid, heat, light, oxygen). | Implement protective measures: maintain a near-neutral pH, use the lowest effective temperature, protect the extraction from light using amber glassware or foil, and consider performing the extraction under an inert atmosphere (e.g., nitrogen).[2][4] | |
| Presence of Impurity Peaks in HPLC Analysis | Acid-Catalyzed Epimerization: The extraction solvent or plant material itself may be acidic, causing the conversion of Kobophenol A to this compound, or further degradation of this compound.[4][5] | Buffer the extraction solvent to a neutral pH (around 6-7). Pre-neutralize the plant material if it is highly acidic. |
| Oxidative Degradation: Exposure to air during extraction and processing. | Degas the solvent before use.[2] Perform the extraction and subsequent processing steps under an inert nitrogen or argon atmosphere. Adding antioxidants like ascorbic acid or BHT to the solvent can also help.[2] | |
| Photodegradation: Exposure to light during the process. | Wrap all glassware in aluminum foil or use amber-colored vessels.[4][9] Minimize the exposure of the extract to light at all stages. | |
| Inconsistent Yields Between Batches | Variability in Plant Material: The concentration of this compound in Caragana sinica can vary depending on the season of collection and the part of the plant used (roots, tubers, leaves).[14] | Standardize the collection time and the plant part used for extraction. Whenever possible, analyze the starting material for its initial this compound content. |
| Fluctuations in Extraction Conditions: Inconsistent control of temperature, time, solvent ratio, or sonication power. | Carefully control and monitor all extraction parameters. Use calibrated equipment and maintain a detailed log of each extraction. The sample-to-solvent ratio is also a critical parameter to standardize.[13] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is designed to maximize the yield of this compound while minimizing its degradation.
1. Plant Material Pre-treatment:
- Use the roots of Caragana sinica, as they have been reported to contain higher concentrations of stilbenoids.[14]
- Freeze-dry the plant material to preserve the integrity of the compounds.[4]
- Grind the freeze-dried roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
2. Extraction:
- Solvent: Prepare an 80% ethanol-water (v/v) solution. Degas the solvent by sonicating it or bubbling nitrogen gas through it for 15-20 minutes before use.
- Sample to Solvent Ratio: Use a ratio of 1:40 (g/mL) of powdered plant material to the degassed solvent.[13]
- Extraction Conditions:
- Place the mixture in an amber glass vessel or a vessel wrapped in aluminum foil.
- Perform the extraction in an ultrasonic bath with temperature control.
- Set the temperature to 50°C.
- Extract for 20 minutes.
- Atmosphere: If possible, maintain a nitrogen atmosphere over the extraction mixture.
3. Post-Extraction Processing:
- Immediately after extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the solid residue.
- Collect the supernatant.
- Filter the supernatant through a 0.45 µm membrane filter.
- Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
- Store the concentrated extract at -20°C in an amber vial under a nitrogen atmosphere.
Protocol 2: HPLC Method for Quantification of this compound
1. Chromatographic Conditions:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][15][16]
- Mobile Phase: A gradient elution is often effective. For example, a mixture of acetonitrile and water (with 0.1% formic acid) can be used. A specific published method for stilbenoids in Caragana sinica used a mobile phase of CH3CN/CH3OH/NaOAc-HOAc buffer (pH 4.5, 0.02 M, 16:19:65, v/v/v) at a flow rate of 1.0 mL/min.[14]
- Detection: UV detector set at a wavelength of 284 nm.[14]
- Column Temperature: 30°C.[14]
- Injection Volume: 20 µL.
2. Standard Preparation:
- Prepare a stock solution of this compound standard in methanol or DMSO.
- Create a series of dilutions to generate a calibration curve.
3. Sample Preparation:
- Dissolve the dried extract from Protocol 1 in the mobile phase or a suitable solvent to a known concentration.
- Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Factors Affecting this compound Stability and Recommended Mitigation Strategies
| Factor | Effect on this compound | Recommended Mitigation Strategy |
| pH | Epimerization and degradation, especially in acidic conditions. | Maintain a neutral pH (6-7) of the extraction solvent. |
| Temperature | Thermal degradation at elevated temperatures. | Use lower extraction temperatures (e.g., 40-60°C). |
| Light | Photoisomerization and degradation. | Protect from light at all stages using amber glassware or foil. |
| Oxygen | Oxidative degradation. | Degas solvents and use an inert atmosphere (e.g., nitrogen). |
| Enzymes | Enzymatic oxidation. | Consider a blanching step for fresh plant material to inactivate enzymes. |
Visualizations
References
- 1. Naturally occurring protein kinase C inhibitors; II. Isolation of oligomeric stilbenes from Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Caragasinin C: a new oligostilbene from the roots of Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effect of Temperatures on Polyphenols during Extraction [mdpi.com]
- 6. Optimization and Validation of an HPLC Method for the Analysis of Carvedilol and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
- 8. researchgate.net [researchgate.net]
- 9. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ultrasound-assisted extraction of stilbenoids from grape stems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ultrasound-Assisted Extraction of Stilbenes from Grape Canes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of the contents of three stilbene oligomers in Caragana sinica collected in different seasons using an improved HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ptfarm.pl [ptfarm.pl]
- 16. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of the Biological Activities of Carasinol B and Kobophenol A
A detailed guide for researchers and drug development professionals on the biological activities of two closely related stilbenoid tetramers, Carasinol B and kobophenol A. This guide provides a summary of currently available experimental data, detailed experimental methodologies for relevant bioassays, and a discussion of the known signaling pathways.
Introduction
This compound and kobophenol A are naturally occurring oligostilbenes, a class of polyphenolic compounds known for their diverse biological activities. Both compounds are tetramers of resveratrol and are found in plants of the Caragana genus, notably Caragana sinica. Structurally, this compound is an epimer of kobophenol A, meaning they differ only in the three-dimensional arrangement of atoms at one stereocenter.[1][2] This subtle structural difference can have significant implications for their biological activity. Kobophenol A can be converted to this compound under acidic conditions, a transformation that has been demonstrated in vitro.[1][2] This guide aims to provide a comprehensive comparison of the biological activities of these two compounds based on available scientific literature.
Comparative Biological Activity
Direct comparative studies on the biological activities of this compound and kobophenol A are limited in publicly available research. However, studies on individual compounds and related oligostilbenes from Caragana sinica provide insights into their potential therapeutic effects.
Anti-inflammatory Activity
Kobophenol A has demonstrated significant anti-inflammatory properties. In a study utilizing lipopolysaccharide (LPS)-stimulated J774A.1 macrophage cells, kobophenol A was shown to suppress the production of nitric oxide (NO), a key inflammatory mediator.[3] This effect was attributed to the inhibition of inducible nitric oxide synthase (iNOS) expression. Furthermore, kobophenol A inhibited the gene expression and production of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6) in a dose-dependent manner.[3] The underlying mechanism of this anti-inflammatory action was identified as the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[3] Specifically, kobophenol A was found to suppress the phosphorylation of IκB kinase α/β (IKKα/β) and the subsequent translocation of NF-κB into the nucleus.[3]
This compound , to date, has not been the subject of published studies detailing its anti-inflammatory activity. Therefore, no quantitative data, such as IC50 values for the inhibition of inflammatory mediators, is currently available for this compound.
Cardioprotective Effects
Kobophenol A has shown potential as a cardioprotective agent. In a study on sodium nitroprusside (SNP)-induced cardiac H9c2 cell death, kobophenol A demonstrated a protective effect.[4] SNP is a nitric oxide donor that can induce cardiac toxicity. The protective mechanism of kobophenol A was linked to the inhibition of c-Jun NH2-terminal kinase (JNK) and p38 mitogen-activated protein (MAP) kinase activation.[4] Additionally, kobophenol A was found to prevent the downregulation of the anti-apoptotic mitochondrial proteins Bcl-2 and Mcl-1.[4]
There is currently no available data on the cardioprotective effects of This compound .
Antioxidant Activity
While specific studies detailing the antioxidant capacity of this compound and kobophenol A are scarce, a study on various oligostilbenes from Caragana sinica has provided some context. Several oligostilbenes from this plant have shown moderate 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity and inhibition of lipid peroxidation, with IC50 values in the range of 34.7 to 89.1 μM.[5][6][7] Although kobophenol A was among the compounds isolated in this study, its specific IC50 value for antioxidant activity was not reported. No antioxidant activity data has been published for This compound .
Other Biological Activities
Research into other oligostilbenes from Caragana sinica has revealed potential hypoglycemic and antiviral activities.[1] Some of these related compounds have shown inhibitory activity against α-glucosidase and protein tyrosine phosphatase 1B (PTP1B), enzymes relevant to diabetes management.[1][2] However, neither this compound nor kobophenol A have been identified as potent inhibitors in these assays.
Data Summary
Due to the limited availability of direct comparative data, a comprehensive quantitative comparison is not possible at this time. The following table summarizes the available qualitative and mechanistic information.
| Biological Activity | This compound | Kobophenol A |
| Anti-inflammatory | No data available | Inhibits NO, iNOS, IL-1β, and IL-6 production by suppressing the NF-κB signaling pathway.[3] |
| Cardioprotective | No data available | Protects against SNP-induced cardiac cell death by inhibiting JNK and p38 MAPK activation and preserving Bcl-2 and Mcl-1 levels.[4] |
| Antioxidant | No data available | General antioxidant activity reported for related oligostilbenes from the same plant source.[5][6][7] |
Signaling Pathways
The known signaling pathway modulated by kobophenol A is the NF-κB pathway in the context of inflammation. The mechanism involves the inhibition of IKKα/β phosphorylation, which prevents the degradation of IκB and the subsequent translocation of the p65 subunit of NF-κB to the nucleus. This, in turn, downregulates the expression of NF-κB target genes, including iNOS, IL-1β, and IL-6.
Caption: The inhibitory effect of kobophenol A on the NF-κB signaling pathway.
In the context of its cardioprotective effects, kobophenol A has been shown to inhibit the JNK and p38 MAPK signaling pathways.
Caption: The protective mechanism of kobophenol A via inhibition of MAPK signaling.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound and kobophenol A are crucial for reproducible and comparative studies. Below are generalized protocols for key assays based on standard methodologies.
In Vitro Anti-inflammatory Assay: Measurement of Nitric Oxide Production
This protocol describes the measurement of NO production in LPS-stimulated macrophage cells, a common method for assessing anti-inflammatory activity.
References
- 1. Hypoglycemic oligostilbenes from the stems of Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Kobophenol A Isolated from Roots of Caragana sinica (Buc'hoz) Rehder Exhibits Anti-inflammatory Activity by Regulating NF-κB Nuclear Translocation in J774A.1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Naturally occurring protein kinase C inhibitors; II. Isolation of oligomeric stilbenes from Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidative oligostilbenes from Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.korea.ac.kr [pure.korea.ac.kr]
Carasinol B versus resveratrol: a comparative antioxidant study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of natural compounds with therapeutic potential, stilbenoids have garnered significant attention for their potent antioxidant properties. Resveratrol, a well-studied stilbenoid found in grapes and red wine, has been the subject of extensive research. This guide provides a comparative analysis of resveratrol against a lesser-known but structurally intriguing stilbenoid tetramer, Carasinol B, isolated from the roots of Caragana sinica. Due to the limited direct experimental data on this compound, this comparison leverages data from structurally related oligostilbenes found in the same plant to provide a preliminary assessment of its potential antioxidant capabilities.
Quantitative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of resveratrol and related oligostilbenes from Caragana sinica. It is important to note the absence of direct IC50 values for this compound in the reviewed literature. The data for Caragasinin A, Caraphenol B, and Caragasinin B are presented as a proxy for the potential activity of stilbenoid tetramers from this plant source.
| Antioxidant Assay | Resveratrol | Caragasinin A | Caraphenol B | Caragasinin B |
| DPPH Radical Scavenging Activity (IC50) | ~25-100 µM (Varies by study) | 34.7 ± 1.0 µM[1] | 89.1 ± 2.3 µM[1] | Moderate Activity[1] |
| ABTS Radical Scavenging Activity | Strong Activity[2] | Not Reported | Not Reported | Not Reported |
| Oxygen Radical Absorbance Capacity (ORAC) | High Activity[3] | Not Reported | Not Reported | Not Reported |
| Cellular Antioxidant Activity (CAA) | Demonstrates activity in cell-based assays[4] | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate replication and further research.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction in the absorbance of the DPPH solution at 517 nm is proportional to the antioxidant activity.
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare various concentrations of the test compound (this compound, resveratrol, or other stilbenoids) in a suitable solvent.
-
In a 96-well plate, add a specific volume of the test compound solution to each well.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.
-
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.[1]
Cellular Antioxidant Activity (CAA) Assay
This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It quantifies the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in response to an oxidizing agent.[4]
Protocol:
-
Seed human hepatocarcinoma (HepG2) cells in a 96-well microplate and culture until they form a confluent monolayer.
-
Wash the cells with a suitable buffer.
-
Treat the cells with various concentrations of the test compound along with DCFH-DA for a specific incubation period (e.g., 1 hour).
-
Wash the cells to remove the treatment solution.
-
Induce oxidative stress by adding a peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Immediately measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
Calculate the CAA value by comparing the area under the fluorescence curve of the treated cells to that of the control cells.[4]
Signaling Pathways and Mechanistic Insights
Resveratrol: A Well-Characterized Antioxidant
Resveratrol exerts its antioxidant effects through multiple mechanisms. It can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS).[5] More significantly, it modulates intracellular signaling pathways to enhance the endogenous antioxidant defense systems. One of the key pathways activated by resveratrol is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[6] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon oxidative stress or induction by compounds like resveratrol, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).
Figure 1. Resveratrol activates the Nrf2-ARE signaling pathway.
This compound: A Frontier for Mechanistic Studies
Currently, there is a lack of published data on the specific signaling pathways modulated by this compound. As a stilbenoid, it is plausible that this compound may also exert its antioxidant effects through mechanisms similar to resveratrol, including the potential modulation of the Nrf2 pathway. However, this remains a hypothesis that requires experimental validation. The complex tetrameric structure of this compound might lead to unique interactions with cellular targets, potentially unveiling novel mechanisms of antioxidant action.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the antioxidant activities of novel compounds like this compound with a well-established antioxidant such as resveratrol.
Figure 2. Workflow for comparative antioxidant analysis.
Conclusion and Future Directions
While resveratrol is a well-documented antioxidant with established mechanisms of action, the antioxidant potential of this compound remains largely unexplored. Preliminary data on related oligostilbenes from Caragana sinica suggest that this compound may possess moderate antioxidant activity.[1] However, direct comparative studies employing a range of antioxidant assays are crucial to substantiate this hypothesis. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform comprehensive in vitro and cellular antioxidant assays. Furthermore, mechanistic studies are warranted to investigate its effects on key signaling pathways, such as the Nrf2-ARE pathway, to elucidate its mode of action and determine its potential as a novel therapeutic agent. The unique tetrameric structure of this compound may offer distinct advantages in terms of stability, bioavailability, and target interaction, making it a compelling candidate for further investigation in the field of antioxidant research and drug development.
References
- 1. Antioxidative oligostilbenes from Caragana sinica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antioxidant Activity Evaluation and Assessment of the Binding Affinity to HSA of a New Catechol Hydrazinyl-Thiazole Derivative [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Nrf2 signaling pathway and oxidative stress by resveratrol for Parkinson's disease: an overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anti-inflammatory effects of Carasinol B in vivo
Lack of In Vivo Data for Carasinol B
Following a comprehensive review of published scientific literature, no in vivo studies containing experimental data on the anti-inflammatory effects of this compound were found. This compound is a known stilbenoid tetramer isolated from plants such as Caragana sinica and Carex humilis Leyss[1][2]. While its chemical properties are documented, its biological activity in living organisms, specifically concerning inflammation, has not been reported in the available literature.
Due to the absence of this critical data, it is not possible to create a comparison guide that validates the in vivo anti-inflammatory effects of this compound against other alternatives as requested. A guide of this nature requires quantitative experimental results to facilitate an objective comparison.
However, to fulfill the structural and content requirements of your request, a hypothetical methodological guide is provided below. This guide serves as a template, outlining the standard experimental approach that researchers would use to validate the anti-inflammatory effects of a novel compound, designated here as "Compound X (e.g., this compound)," against a well-established anti-inflammatory drug, Dexamethasone.
Methodological Guide for In Vivo Validation of a Novel Anti-Inflammatory Agent
This guide outlines the experimental framework for assessing the in vivo anti-inflammatory properties of a novel therapeutic candidate ("Compound X") by comparing its performance against Dexamethasone, a potent corticosteroid, in the carrageenan-induced paw edema model.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard and widely used assay for evaluating acute inflammation. The inflammatory response is quantified by measuring the increase in paw volume (edema) after the injection of carrageenan, a phlogistic agent. The efficacy of Compound X is assessed by its ability to reduce this swelling.
Table 1: Comparison of Anti-Edema Effects on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (n=8) | Dose (mg/kg, s.c.) | Paw Volume Increase at 3h (mL) | Inhibition of Edema (%) |
| Vehicle (Saline) | - | 0.66 ± 0.05 | 0% |
| Dexamethasone | 1 | 0.08 ± 0.04 | 87.8%[3] |
| Compound X | [Test Dose 1] | [Hypothetical Data] | [Hypothetical Data] |
| Compound X | [Test Dose 2] | [Hypothetical Data] | [Hypothetical Data] |
Data for Vehicle and Dexamethasone are representative values from published studies for illustrative purposes[3]. Data for Compound X is hypothetical and would be determined experimentally.
Myeloperoxidase (MPO) is an enzyme abundant in neutrophils. Measuring its activity in tissue homogenates serves as a biochemical marker for neutrophil infiltration into the inflamed site, a key event in the acute inflammatory response.
Table 2: Effect on Neutrophil Infiltration (MPO Activity) in Paw Tissue
| Treatment Group (n=8) | Dose (mg/kg, s.c.) | MPO Activity (U/mg tissue) | Inhibition of MPO Activity (%) |
| Vehicle (Saline) | - | [Baseline Value] | 0% |
| Dexamethasone | 1 | [Value after Dexa] | ~86%[3] |
| Compound X | [Test Dose 1] | [Hypothetical Data] | [Hypothetical Data] |
| Compound X | [Test Dose 2] | [Hypothetical Data] | [Hypothetical Data] |
Inhibition percentage for Dexamethasone is a representative value from published studies[3]. Specific units and baseline values can vary between experiments.
Experimental Protocols
2.1. Carrageenan-Induced Paw Edema Assay
This protocol describes the induction and assessment of acute inflammation in a rodent model[3][4].
-
Animals: Male Wistar rats (180-200 g) are used. Animals are housed under standard laboratory conditions and acclimatized for at least one week before the experiment.
-
Grouping and Administration: Animals are randomly divided into treatment groups (e.g., Vehicle, Dexamethasone, Compound X at various doses). One hour before inducing inflammation, animals are pre-treated with the respective substances via subcutaneous (s.c.) injection.
-
Induction of Edema: Acute inflammation is induced by a subplantar injection of 100 µL of 1% (w/v) carrageenan suspension in sterile saline into the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured immediately before the carrageenan injection (baseline) and at specified intervals afterward (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.
-
Calculation: The increase in paw volume is calculated by subtracting the baseline volume from the post-injection volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(VC - VT) / VC] * 100 where VC is the average paw volume increase in the vehicle control group, and VT is the average paw volume increase in the treated group.
2.2. Myeloperoxidase (MPO) Activity Assay
This protocol quantifies neutrophil infiltration in the inflamed tissue[3].
-
Tissue Collection: At the end of the paw edema experiment (e.g., 4 hours post-carrageenan), animals are euthanized, and the inflamed paw tissue is excised and weighed.
-
Homogenization: The tissue is homogenized in an appropriate buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).
-
Processing: The homogenate is centrifuged, and the resulting supernatant is collected for analysis.
-
Enzymatic Reaction: The MPO activity in the supernatant is determined by measuring the change in absorbance at 450 nm resulting from the MPO-catalyzed oxidation of o-dianisidine dihydrochloride in the presence of hydrogen peroxide.
-
Quantification: MPO activity is expressed as units per milligram of tissue.
Visualized Workflows and Pathways
Experimental Workflow Diagram
Caption: Workflow for the carrageenan-induced paw edema model.
Hypothesized Mechanism of Action: NF-κB Signaling Pathway
Many anti-inflammatory agents work by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of pro-inflammatory gene expression. A novel compound like this compound would likely be investigated for its ability to interfere with this pathway.
Caption: The NF-κB signaling pathway, a common anti-inflammatory target.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:777857-86-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Validation of Analytical Methods for Carasinol B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC and LC-MS methods for the analysis of stilbenoids like Carasinol B. These values are representative and may vary depending on the specific instrumentation, column, and mobile phase conditions.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 85 - 115% |
| Precision (% RSD) | < 5% | < 15% |
| Selectivity | Good, potential for matrix interference | High, based on mass-to-charge ratio |
| Limit of Quantification (LOQ) | ng/mL range | pg/mL to ng/mL range |
| Throughput | Moderate | High |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method for this compound
This protocol is based on a method developed for the simultaneous determination of stilbene oligomers, including this compound, in plant extracts[1].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium acetate buffer (e.g., 0.02 M, pH 4.5)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile, methanol, and sodium acetate buffer (e.g., 16:19:65, v/v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Column Temperature: 30 °C[2].
-
Detection Wavelength: 284 nm[2].
-
Injection Volume: 20 µL[2].
Sample Preparation:
-
Extract the plant material (e.g., roots of Caragana sinica) with a suitable solvent (e.g., methanol).
-
Filter the extract through a 0.45 µm filter before injection.
Validation Parameters:
-
Linearity: A calibration curve is constructed by plotting the peak area against the concentration of the this compound standard.
-
Accuracy: Determined by spiking a blank matrix with a known concentration of this compound and calculating the percentage recovery.
-
Precision: Assessed by analyzing replicate samples at different concentrations on the same day (intra-day) and on different days (inter-day).
-
Selectivity: Evaluated by comparing the chromatograms of blank samples, spiked samples, and actual samples to ensure no interfering peaks at the retention time of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method for this compound
A specific, validated LC-MS/MS method for this compound is not detailed in the provided search results. However, a general approach for the quantification of small molecules in biological matrices is outlined below, based on standard practices[3][4][5].
Instrumentation:
-
Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 3 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
This compound reference standard
-
Internal Standard (IS) - a structurally similar compound not present in the sample.
Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase: A gradient elution using (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the ionization efficiency of this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode, monitoring a specific precursor ion to product ion transition for this compound and the IS.
Sample Preparation (from a biological matrix, e.g., plasma):
-
Protein precipitation by adding a solvent like acetonitrile or methanol to the plasma sample containing the analyte and IS.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Validation Parameters:
-
Linearity: Assessed over a defined concentration range using a calibration curve.
-
Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Selectivity: Confirmed by analyzing blank matrix samples from at least six different sources to check for interferences.
-
Matrix Effect: Evaluated to assess the ion suppression or enhancement caused by the biological matrix.
-
Stability: Assessed under various conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).
Mandatory Visualization
Caption: Workflow for Cross-Validation of two analytical methods.
Caption: Plausible signaling pathways modulated by stilbenoids like this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, in vitro and in silico studies of a novel chrysin-ferrocene Schiff base with potent anticancer activity via G1 arrest, caspase-dependent apoptosis and inhibition of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for simultaneous quantification of eight drugs in plasma and brain: Application in a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Biological Mechanisms of Action of Chrysophanol in Hepatic Stellate Cells Activated by Hepatic B Virus X Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cytotoxic Potential of Stilbenoids: A Comparative Analysis of Carasinol B and its Analogs
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative overview of the cytotoxic properties of Carasinol B and its synthetic analogs. Due to the limited availability of direct experimental data on this compound, this guide leverages findings from studies on its parent compound, resveratrol, and its oligomers to infer potential activities and guide future research.
This compound, a resveratrol tetramer, belongs to the stilbenoid family, a class of natural compounds renowned for their diverse biological activities, including potent cytotoxic effects against various cancer cell lines. Understanding the structure-activity relationship of these compounds is pivotal for the development of novel anticancer therapeutics. This guide synthesizes available data on resveratrol and its derivatives to offer a comparative perspective on their cytotoxic efficacy.
Comparative Cytotoxicity Data
The cytotoxic potential of resveratrol and its oligomers, which serve as structural analogs to this compound, has been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below. This data highlights the variability in cytotoxic activity based on the degree of oligomerization and the specific cancer cell line.
| Compound | Cell Line | IC50 (µM) | Reference |
| Resveratrol | C6 (glioma) | 8.2 µg/mL | [1] |
| HepG2 (liver) | 11.8 µg/mL | [1] | |
| HeLa (cervical) | 20.4 µg/mL | [1] | |
| MCF-7 (breast) | 44.8 µg/mL | [1] | |
| A431 (skin) | 42 µM/L | [2] | |
| ε-Viniferin (dimer) | C6 (glioma) | 18.4 µg/mL | [1] |
| HepG2 (liver) | 74.3 µg/mL | [1] | |
| HeLa (cervical) | 20.4 µg/mL | [1] | |
| MCF-7 (breast) | 44.8 µg/mL | [1] | |
| α-Viniferin (trimer) | HCT-116 (colon) | 6 - 40 µM | [3] |
| HT-29 (colon) | 6 - 40 µM | [3] | |
| Caco-2 (colon) | 6 - 40 µM | [3] | |
| Vaticanol C (tetramer) | SW480 (colon) | Lower than Resveratrol | [4] |
| HL-60 (leukemia) | Lower than Resveratrol | [4] | |
| Hopeaphenol (tetramer) | P-388 (leukemia) | Strong Inhibition | [5] |
| Synthetic Analog (Compound 6) | KB (nasopharyngeal) | 3.9 µM | [6] |
| Synthetic Analog (Compound 15a) | RL95-2, SKOV-3, MCF-7, T-47D | 3.45 ± 0.82 µM | [6] |
| Synthetic Analog (Compound r) | HepG2, A549, HeLa | 7.49, 3.77, 4.79 µM | [7] |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the assessment of potential anticancer agents. The following is a detailed methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.[8]
Materials:
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)[9]
-
Cell culture medium
-
Test compounds (this compound, analogs, or reference compounds)
-
96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan crystals[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[10]
-
MTT Addition: Following the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Experimental Process and Biological Pathways
To further elucidate the experimental workflow and the underlying mechanisms of action, the following diagrams are provided.
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Simplified signaling pathway of stilbenoid-induced apoptosis.
Concluding Remarks
While direct cytotoxic data for this compound remains to be established, the extensive research on resveratrol and its oligomers provides a strong foundation for predicting its potential as an anticancer agent. The data presented in this guide suggest that stilbenoid compounds exhibit significant, albeit variable, cytotoxic activity against a range of cancer cell lines. The provided experimental protocol for the MTT assay offers a standardized method for future investigations into the cytotoxic properties of this compound and its novel synthetic analogs. Furthermore, the elucidation of the apoptotic signaling pathways induced by related compounds offers a roadmap for mechanistic studies. This comparative guide is intended to serve as a valuable resource for researchers dedicated to the discovery and development of new and effective cancer therapies.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. ijper.org [ijper.org]
- 3. Resveratrol Oligomers for the Prevention and Treatment of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antitumor effect of resveratrol oligomers against human cancer cell lines and the molecular mechanism of apoptosis induced by vaticanol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic resveratrol oligomers from the tree bark of Dipterocarpus hasseltii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Resveratrol Derivatives and Their Biological Activities: A Review [scirp.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Carasinol B: A Comparative Analysis of In Vitro Efficacy and In Vivo Potential
For Researchers, Scientists, and Drug Development Professionals
Carasinol B, a stilbenoid tetramer found in Caragana sinica, has garnered interest for its potential therapeutic applications, particularly in the field of bone health. This guide provides a comprehensive comparison of the currently available in vitro efficacy data for this compound and explores its potential in vivo correlation, highlighting existing research gaps and future directions.
In Vitro Efficacy: Stimulation of Osteoblast Proliferation
The primary in vitro effect of this compound observed in scientific literature is its ability to stimulate the proliferation of osteoblasts, the cells responsible for bone formation. This activity suggests a potential role for this compound in promoting bone regeneration and treating bone-related disorders.
Quantitative Data Summary
| Biomarker/Assay | Cell Line | Concentration | Result |
| Osteoblast Proliferation (MTT Assay) | Primary Calvarial Osteoblasts | Not Specified | Stimulating Activity |
Experimental Protocols
A detailed methodology for assessing the in vitro efficacy of this compound on osteoblast proliferation is outlined below.
Osteoblast Proliferation Assay (MTT Assay)
1. Cell Culture:
- Primary osteoblasts are isolated from the calvaria of neonatal rodents (e.g., mice or rats).
- Cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).
- Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Experimental Procedure:
- Osteoblasts are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
- The culture medium is then replaced with a fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
- The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
- Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for another 4 hours at 37°C, allowing the formazan crystals to form.
- The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 490 nm using a microplate reader.
3. Data Analysis:
- The cell proliferation rate is calculated as a percentage of the control group.
- Statistical analysis is performed to determine the significance of the observed effects.
Proposed Signaling Pathways for Osteoblast Proliferation
While the precise signaling pathways modulated by this compound in osteoblasts have not been fully elucidated, several pathways are known to be critical for osteoblast proliferation and differentiation. Based on the actions of other stilbenoids and compounds promoting osteogenesis, the following pathways are proposed as potential targets for this compound.
Caption: Proposed signaling pathways for this compound-induced osteoblast proliferation.
In Vivo Efficacy and Correlation
A critical aspect of drug development is the correlation between in vitro findings and in vivo efficacy. While the in vitro data for this compound is promising, there is a significant lack of published in vivo studies to validate these effects.
Data Presentation
No quantitative in vivo efficacy data for this compound is currently available in the peer-reviewed scientific literature.
Discussion on In Vitro vs. In Vivo Correlation
The absence of in vivo data for this compound presents a major challenge in assessing its true therapeutic potential. While in vitro assays provide valuable initial insights into a compound's biological activity at a cellular level, they do not account for the complex physiological processes that occur in a living organism. Factors such as bioavailability, metabolism, distribution, and potential toxicity can significantly influence a compound's efficacy in vivo.
The stimulating effect of this compound on osteoblast proliferation in vitro is a strong rationale for investigating its effects on bone formation in animal models. Future in vivo studies are essential to determine if the observed cellular effects translate into a meaningful physiological outcome, such as increased bone mineral density or enhanced fracture healing.
Experimental Workflow for Future In Vivo Studies
To bridge the existing data gap, a logical experimental workflow for evaluating the in vivo efficacy of this compound is proposed below.
Caption: Proposed workflow for future in vivo studies of this compound.
Conclusion and Future Directions
This compound demonstrates promising in vitro activity as a stimulator of osteoblast proliferation. However, the current body of evidence is incomplete without in vivo validation. To advance the development of this compound as a potential therapeutic agent for bone-related conditions, future research should prioritize well-designed animal studies to:
-
Establish a clear dose-response relationship for its effects on bone formation.
-
Determine its pharmacokinetic and safety profiles.
-
Elucidate the specific signaling pathways it modulates in vivo.
-
Conduct comparative studies with existing osteoporosis treatments.
By systematically addressing these research questions, the scientific community can establish a clear correlation between the in vitro promise and the in vivo therapeutic potential of this compound.
A Tale of Two Stilbenoids: Piceatannol in the Spotlight While Carasinol B Remains in the Shadows
In the realm of natural product research, stilbenoids have garnered significant attention for their diverse pharmacological activities. Piceatannol, a hydroxylated analog of resveratrol, has been the subject of extensive investigation, revealing a wide array of biological effects and well-defined mechanisms of action. In stark contrast, Carasinol B, a stilbenoid tetramer isolated from Caragana sinica, remains a largely enigmatic compound with minimal data available in the public domain. This guide seeks to provide a head-to-head comparison based on the currently available scientific literature, highlighting the wealth of knowledge surrounding piceatannol and the significant research gap concerning this compound.
Chemical Structure and Physicochemical Properties
Piceatannol (trans-3,3',4,5'-tetrahydroxystilbene) is a monomeric stilbenoid, structurally similar to resveratrol but with an additional hydroxyl group on the B-ring. This compound is a much larger and more complex molecule, classified as a stilbenoid tetramer.
| Property | Piceatannol | This compound |
| Molecular Formula | C₁₄H₁₂O₄ | C₅₆H₄₄O₁₃ |
| Molar Mass | 244.24 g/mol | 924.94 g/mol [1][2] |
| Natural Source | Grapes, passion fruit, berries, peanuts[3] | Caragana sinica (Jin Que-gen)[2] |
| CAS Number | 10000-49-0 | 777857-86-0[4] |
Comparative Biological Activities and Mechanisms of Action
A direct comparative analysis of the biological activities of piceatannol and this compound is challenging due to the lack of experimental data for this compound. While piceatannol has been extensively studied, information on this compound's bioactivity is sparse.
Piceatannol: A Multifaceted Bioactive Compound
Piceatannol has demonstrated a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and cardioprotective effects.
Antioxidant Activity: Piceatannol is a potent antioxidant, and some studies suggest its antioxidant capacity may be superior to that of resveratrol due to the presence of the catechol group in its B-ring.[4]
Anti-inflammatory Effects: Piceatannol exerts anti-inflammatory effects by inhibiting key inflammatory mediators and signaling pathways. It has been shown to suppress the activation of nuclear factor-kappaB (NF-κB), a critical regulator of the inflammatory response.[4][5]
Anti-cancer Properties: Piceatannol has been shown to inhibit the proliferation of various cancer cell lines. Its anti-cancer mechanisms include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting angiogenesis (the formation of new blood vessels that supply tumors).[5] For instance, in HL-60 human acute myeloid leukemia cells, piceatannol was found to induce apoptosis and had an IC90 concentration of 14 µM.[6]
This compound: Limited Available Data
The biological activities of this compound are not well-documented. One of the few available studies reports that this compound, along with its isomer kobophenol A, exhibits stimulating activity on the proliferation of osteoblasts. However, this study does not provide quantitative data such as EC50 values or detailed mechanistic insights. There is a clear need for further research to elucidate the potential biological activities of this compound.
Signaling Pathways
The signaling pathways modulated by piceatannol have been a key focus of research, providing a molecular basis for its observed biological effects. In contrast, there is no specific information on the signaling pathways affected by this compound.
Piceatannol's Key Signaling Pathways
-
VEGF/VEGFR2 Pathway: Piceatannol has been shown to inhibit angiogenesis by directly binding to vascular endothelial growth factor (VEGF), which prevents its interaction with its receptor VEGFR2. This blockade attenuates downstream signaling, including the phosphorylation of Akt and Erk.[7]
-
SIRT1 and NRF2/HO-1 Pathways: Piceatannol has been found to exert antioxidative and antiapoptotic effects through the activation of Sirtuin 1 (SIRT1) and the Nuclear factor erythroid 2-related factor 2 (NRF2)/heme oxygenase-1 (HO-1) pathway.[8]
-
JAK/STAT and NF-κB Pathways: Piceatannol can inhibit the JAK-1/STAT pathway and suppress the activation of NF-κB, both of which are crucial in inflammatory and immune responses.[5]
The following diagram illustrates the inhibitory effect of piceatannol on the VEGF signaling pathway.
This compound's Signaling Pathways
Currently, there are no published studies identifying the specific signaling pathways modulated by this compound.
Experimental Data
Quantitative experimental data is crucial for the objective comparison of bioactive compounds. For piceatannol, a wealth of such data is available from numerous in vitro and in vivo studies. In contrast, there is a significant lack of quantitative experimental data for this compound.
Piceatannol: A Selection of In Vitro Data
| Cell Line | Assay | Endpoint | Result |
| HL-60 (Human acute myeloid leukemia) | Cell Viability | IC₅₀ | 5.1 µM (72h)[6] |
| HL-60 (Human acute myeloid leukemia) | Cell Viability | IC₉₀ | 14.1 µM (72h)[6] |
| HUVECs (Human umbilical vein endothelial cells) | VEGF-induced Migration | Inhibition | ~150% decrease at 30 µM[7] |
| HUVECs (Human umbilical vein endothelial cells) | VEGF-induced Invasion | Inhibition | ~170% decrease at 30 µM[7] |
This compound: Absence of Publicly Available Data
No quantitative data from in vitro or in vivo studies on the biological activities of this compound, such as IC₅₀ or EC₅₀ values, could be retrieved from the available literature.
Experimental Protocols
To facilitate the replication and further investigation of the reported findings, detailed experimental protocols are essential.
Piceatannol: Representative Experimental Protocol
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells (e.g., HL-60) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of piceatannol for the desired duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for a further 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using appropriate software.
This compound: No Available Protocols
Due to the absence of published studies detailing the biological evaluation of this compound, no specific experimental protocols can be provided.
Conclusion
This comparative guide underscores the significant disparity in the scientific understanding of piceatannol and this compound. Piceatannol stands as a well-characterized stilbenoid with a plethora of data supporting its diverse biological activities and elucidating its mechanisms of action through various signaling pathways. Conversely, this compound remains a frontier for scientific exploration. While its chemical structure is known, its biological potential is yet to be unlocked. The limited information suggesting its role in osteoblast proliferation warrants further investigation. Future research should focus on comprehensive in vitro and in vivo studies to determine the bioactivities, mechanisms of action, and potential therapeutic applications of this compound. Such studies will be crucial to understand if this complex stilbenoid holds promise as a novel therapeutic agent.
References
- 1. mdpi.com [mdpi.com]
- 2. Activity, mechanism of action and pharmacokinetics of 2-tert-butylbenzothiazole and CGP 6140 (amocarzine) antifilarial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Skin Wound Healing and Anti-Wrinkle-Promoting In Vitro Biological Activities of Caragana sinica Flower Absolute and Its Chemical Composition [mdpi.com]
- 4. This compound | CAS:777857-86-0 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. phcog.com [phcog.com]
- 6. Synthesis, in vitro and in silico studies of a novel chrysin-ferrocene Schiff base with potent anticancer activity via G1 arrest, caspase-dependent apoptosis and inhibition of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Pharmacokinetic Profiles of Different Stilbenoids
For Researchers, Scientists, and Drug Development Professionals
Stilbenoids, a class of natural polyphenols found in various plants, have garnered considerable interest for their potential therapeutic applications, including antioxidant, anti-inflammatory, and cardioprotective effects. However, the translation of these in vitro benefits to in vivo efficacy is largely dependent on their pharmacokinetic profiles. This guide provides an objective comparison of the pharmacokinetic parameters of key stilbenoids, supported by experimental data, to aid in research and development.
Comparative Pharmacokinetic Parameters
The oral bioavailability of stilbenoids varies significantly, primarily due to differences in their chemical structure which affects their absorption and metabolism. Pterostilbene, a dimethylated analog of resveratrol, generally exhibits a more favorable pharmacokinetic profile.
| Stilbenoid | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Animal Model | Reference |
| Resveratrol | Oral | 50 mg/kg | Not Reported | Not Reported | Not Reported | ~20% | Rats | [1][2] |
| Pterostilbene | Oral | 56 mg/kg | Not Reported | Not Reported | Not Reported | ~80% | Rats | [1][2] |
| Piceatannol | Intravenous | 10 mg/kg | Not Reported | Not Reported | 8480 ± 2480 | Not Applicable | Rats | [3][4] |
| Rhapontigenin | Intravenous | 10 mg/kg | Not Reported | Not Reported | 8390 ± 100 | Not Applicable | Rats | [3][4] |
| Pinosylvin | Intravenous | 10 mg/kg | Not Reported | Not Reported | 5230 ± 1200 | Not Applicable | Rats | [3][4] |
Note: Oral bioavailability for piceatannol, rhapontigenin, and pinosylvin is generally characterized as poor.[3][4]
Experimental Protocols
The pharmacokinetic data presented in this guide are primarily derived from studies utilizing rat models. Below are detailed methodologies representative of those used in the cited experiments.
Oral Administration Study (Resveratrol vs. Pterostilbene)
-
Subjects: Male Sprague-Dawley rats.
-
Dosing: Stilbenoids were administered orally via gavage. Equimolar doses of resveratrol (e.g., 50 mg/kg) and pterostilbene (e.g., 56 mg/kg) were used for comparative analysis.[2]
-
Blood Sampling: Blood samples were collected serially from the jugular vein at predetermined time points post-administration.
-
Sample Processing: Plasma was separated by centrifugation and stored at -80°C until analysis.
-
Analytical Method: Plasma concentrations of the parent stilbenoid and its metabolites were quantified using a validated High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method.[2]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and bioavailability.[2]
Intravenous Administration Study (Piceatannol, Rhapontigenin, Pinosylvin)
-
Subjects: Male Sprague-Dawley rats.
-
Dosing: A single intravenous dose (e.g., 10 mg/kg) of each stilbenoid was administered.[3][4]
-
Blood Sampling: Serial blood samples were collected via a catheter inserted into the right jugular vein.[3][4]
-
Sample Processing: Plasma was harvested and stored frozen until analysis.
-
Analytical Method: Plasma concentrations of the stilbenoids were determined using a reverse-phase HPLC method.[3][4]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters including AUC, elimination half-life (t1/2), clearance (CL), and volume of distribution (Vd) were calculated.[3][4]
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: Workflow for stilbenoid pharmacokinetic studies.
Metabolic Pathway of Stilbenoids
A primary reason for the low bioavailability of many stilbenoids is their extensive and rapid metabolism in the intestine and liver.[5] The major metabolic pathways involve glucuronidation and sulfation, catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. These processes increase the water solubility of the stilbenoids, facilitating their excretion.
Caption: Stilbenoid metabolism via UGTs and SULTs.
References
Carasinol B: A Comparative Analysis of its Neuroprotective Effects Against Standard Neuromodulatory Drugs
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel therapeutic agents to combat neurodegenerative diseases, the naturally occurring dipeptide Carnosine, here referred to as Carasinol B for the purpose of this guide, has emerged as a promising candidate with multifaceted neuroprotective properties. This document provides a comprehensive comparison of this compound's efficacy against established drugs such as Donepezil, Memantine, L-DOPA, and Edaravone in preclinical models of Alzheimer's disease, Parkinson's disease, and ischemic stroke. The data presented herein is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of this compound's potential.
Executive Summary
This compound demonstrates significant neuroprotective effects across a range of in vitro and in vivo models, primarily attributed to its potent antioxidant and anti-inflammatory activities. In models of ischemic stroke, this compound has been shown to reduce infarct volume and oxidative stress. For neurodegenerative conditions like Alzheimer's and Parkinson's diseases, it exhibits mechanisms that interfere with key pathological processes, including the reduction of protein aggregation and inhibition of neuronal apoptosis. This guide presents a side-by-side comparison of these effects with those of current standard-of-care medications, supported by detailed experimental protocols and mechanistic pathway visualizations.
Data Presentation: Quantitative Comparison of Neuroprotective Effects
The following tables summarize the key quantitative findings from preclinical studies, offering a direct comparison between this compound and standard neuroprotective agents.
Table 1: Ischemic Stroke Models
| Compound | Model | Dosage | Key Efficacy Metric | Result | Citation |
| This compound | Mouse transient Middle Cerebral Artery Occlusion (tMCAO) | 1000 mg/kg | Infarct Volume Reduction | 47.4% | [1] |
| This compound | Rat permanent Middle Cerebral Artery Occlusion (pMCAO) | Intravenous, 3h post-MCAO | Infarct Volume Reduction | Significant reduction | [2] |
| This compound | Mouse tMCAO | 1000 mg/kg/day for 14 days (pre-treatment) | Infarct Volume Reduction | Significant decrease | |
| Edaravone | Rat brain homogenate | In vitro | Lipid Peroxidation Inhibition (IC50) | 15.3 µM | [3] |
| Edaravone | Cultured bovine aortic endothelial cells | 1 µM | Inhibition of cell death | 57% | [3] |
Table 2: Alzheimer's Disease Models
| Compound | Model | Dosage | Key Efficacy Metric | Result | Citation |
| This compound | In vitro (endothelial cells) | - | Protection against Aβ toxicity | Protective effect observed | [4] |
| Donepezil | Rat model with cholinergic depletion | Pre-treatment | Reduction in Caspase-3 activity | Significant reduction in hippocampus and neocortex | [5] |
| Donepezil | AD mouse models | - | Hippocampal Volume Decrease | 0.4% (vs. 8.2% in placebo) | [6] |
| Memantine | Tg2576 mouse model | 5 mg/kg | Aβ Plaque Deposition | Significant decrease | [7] |
| Memantine | Tg2576 mouse model | 5 mg/kg | Synaptic Density | Significant increase | [7] |
Table 3: Parkinson's Disease Models
| Compound | Model | Dosage | Key Efficacy Metric | Result | Citation |
| This compound | Rat model (rotenone-induced) | 200mg/kg & 300mg/kg | Dopamine Levels | Significantly increased | [8] |
| This compound | In vitro (salsolinol-induced) | - | Reduction in Apoptosis & ROS | Protective effect observed | [4] |
| L-DOPA | MPTP-treated mouse model | - | Survival of Dopaminergic Neurons | Significantly increased | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and critical evaluation of the presented data.
Middle Cerebral Artery Occlusion (MCAO) Rodent Model of Ischemic Stroke
This protocol describes the induction of focal cerebral ischemia in mice or rats to mimic human ischemic stroke.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (forceps, scissors, etc.)
-
Silicone-coated monofilament
-
Sutures
-
Laser Doppler Flowmeter (for monitoring cerebral blood flow)
-
2,3,5-triphenyltetrazolium chloride (TTC) solution for infarct staining
Procedure:
-
Anesthetize the animal using isoflurane.
-
Make a midline ventral neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a silicone-coated monofilament through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.[7][10]
-
For transient MCAO, the filament is withdrawn after a defined period (e.g., 60 minutes) to allow reperfusion. For permanent MCAO, the filament is left in place.[11]
-
Suture the incision and allow the animal to recover.
-
After a set period (e.g., 24 hours), euthanize the animal and harvest the brain.
-
Slice the brain into coronal sections and stain with 2% TTC solution. Viable tissue stains red, while the infarcted area remains white.[12][13]
-
Quantify the infarct volume using image analysis software.
In Vitro Neuroprotection Assay using SH-SY5Y Human Neuroblastoma Cells
This protocol outlines a cell-based assay to evaluate the neuroprotective effects of compounds against a neurotoxin.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM/F12 supplemented with FBS and antibiotics)
-
Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for Parkinson's model, or Amyloid-beta peptides for Alzheimer's model)
-
Test compounds (this compound and comparators)
-
MTT or LDH assay kits for cell viability assessment
-
Fluorescent dyes for apoptosis and reactive oxygen species (ROS) detection (e.g., Hoechst 33342, DCFDA)
Procedure:
-
Culture SH-SY5Y cells in appropriate flasks at 37°C in a 5% CO2 incubator.[14][15]
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds (e.g., this compound) for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity by adding the neurotoxin (e.g., 6-OHDA) to the wells.
-
Incubate for a further 24-48 hours.
-
Assess cell viability using an MTT assay, which measures mitochondrial activity, or an LDH assay, which measures membrane integrity.
-
To investigate specific mechanisms, stain cells with fluorescent dyes to visualize apoptosis (nuclear condensation with Hoechst stain) or intracellular ROS levels (DCFDA fluorescence) and analyze using fluorescence microscopy or a plate reader.
Assessment of Antioxidant Activity in Brain Tissue
This protocol describes methods to measure the antioxidant capacity of brain tissue following experimental treatments.
Materials:
-
Brain tissue homogenates from experimental animals
-
Phosphate buffer
-
Reagents for specific antioxidant assays (e.g., SOD, CAT, TBARS, GSH)
-
Spectrophotometer
Procedure:
-
Homogenize brain tissue samples in cold phosphate buffer.[16]
-
Centrifuge the homogenate to obtain the supernatant, which will be used for the assays.
-
Superoxide Dismutase (SOD) Activity: Measure the inhibition of the reduction of a chromogen by superoxide radicals.[16]
-
Catalase (CAT) Activity: Measure the decomposition of hydrogen peroxide.
-
Lipid Peroxidation (TBARS Assay): Measure malondialdehyde (MDA), a product of lipid peroxidation, by its reaction with thiobarbituric acid.[16]
-
Reduced Glutathione (GSH) Levels: Quantify GSH levels using a colorimetric reaction.
-
Express the results relative to the total protein concentration of the sample.
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Workflow for the in vivo Middle Cerebral Artery Occlusion (MCAO) stroke model.
Caption: Proposed neuroprotective signaling pathways of this compound.
Caption: Mechanism of action of Memantine as an NMDA receptor antagonist.
Caption: Mechanism of action of Donepezil as an acetylcholinesterase inhibitor.
Conclusion
The compiled data suggests that this compound holds considerable promise as a neuroprotective agent. Its efficacy in preclinical models of major neurological disorders, coupled with a multi-target mechanism of action, warrants further investigation. This guide provides a foundational comparison to aid researchers in contextualizing the potential of this compound within the current landscape of neuroprotective therapies. Future studies should focus on elucidating the precise molecular targets and conducting rigorous, well-controlled clinical trials to translate these promising preclinical findings into tangible therapeutic benefits for patients.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of antioxidant activity in brain tissue homogenates using the 'total equivalent antioxidant capacity' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. mdpi.com [mdpi.com]
- 10. MCAO Stroke Model Protocol for Mouse [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Mouse Model of Middle Cerebral Artery Occlusion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SH-SY5Y culturing [protocols.io]
- 15. genome.ucsc.edu [genome.ucsc.edu]
- 16. Brain antioxidant markers, cognitive performance and acetylcholinesterase activity of rats: efficiency of Sonchus asper - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Carasinol B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of Carasinol B, a stilbenoid tetramer. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for structurally related stilbenoid compounds and general best practices for chemical waste management.
Disclaimer: The following procedures are inferred from available data on similar chemical structures. Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed waste disposal company for specific guidance.
Key Safety and Disposal Information
| Parameter | Guideline | Source/Rationale |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields, and a lab coat are mandatory. | Inferred from SDS of related stilbenoids.[1][2][3][4] |
| Handling Precautions | Avoid inhalation of dust or aerosols. Use in a well-ventilated area or with local exhaust ventilation. Avoid contact with skin and eyes. | General best practice for handling chemical compounds of unknown toxicity. |
| In case of a Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. | General laboratory procedure for chemical spills. |
| Disposal Method | Dispose of as hazardous chemical waste through a licensed professional waste disposal service. Do not dispose of down the drain or in regular trash. | Inferred from SDS of related stilbenoids, which are noted as being toxic to aquatic life.[2][4] |
| Container for Disposal | A clearly labeled, sealed, and non-reactive container. The label should include "Hazardous Waste," the chemical name ("this compound"), and any known hazard information. | Standard procedure for chemical waste collection. |
Step-by-Step Disposal Protocol
Adherence to a standardized disposal protocol is essential for ensuring safety and compliance. The following steps outline the recommended procedure for disposing of this compound waste.
-
Segregation of Waste:
-
Isolate all waste materials containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Containerization:
-
Select a suitable container for the waste. This should be a robust, leak-proof container made of a material compatible with the solvents in which this compound may be dissolved (e.g., glass or high-density polyethylene).
-
Ensure the container is clean and dry before adding waste.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: "this compound"
-
An accumulation start date.
-
The primary hazards (based on related compounds, this may include "Harmful if swallowed," "Causes skin and eye irritation," and "Toxic to aquatic life").
-
The container's contents (e.g., "this compound in DMSO").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
The EHS department will coordinate with a licensed waste disposal company for the final treatment and disposal of the this compound waste in accordance with all local, state, and federal regulations.
-
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagram illustrates the logical flow from waste generation to final disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C56H44O13 | CID 11309056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Essential Safety and Logistical Information for Handling Carasinol B
Audience: Researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the uncharacterized nature of Carasinol B, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Required PPE | Specifications |
| Low-Hazard Activities (e.g., weighing in a ventilated balance enclosure, preparing dilute solutions in a fume hood) | • Laboratory Coat• Safety Glasses with side shields• Nitrile Gloves (single pair) | • Standard, properly fitting lab coat.• ANSI Z87.1 compliant.• Powder-free, disposable. Check for chemical resistance. |
| High-Hazard Activities (e.g., handling neat compound, potential for aerosol generation, sonication) | • Chemical-Resistant Gown• Chemical Splash Goggles• Face Shield• Nitrile Gloves (double pair) | • Disposable, solid front, back closure.• ANSI Z87.1 compliant, with indirect venting.• Worn over chemical splash goggles.• Two pairs of powder-free, disposable gloves with the outer glove having extended cuffs. |
| Emergency Situations (e.g., spills) | • All High-Hazard PPE• Respiratory Protection | • Air-purifying respirator (APR) with appropriate cartridges for organic vapors and particulates or a supplied-air respirator (SAR), depending on the scale of the spill and institutional guidelines. |
Operational Plan for Handling this compound
2.1. Engineering Controls:
-
Primary Engineering Control: All work with solid or concentrated solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
For weighing solid this compound, a ventilated balance enclosure should be used.
-
Secondary Engineering Control: Ensure easy access to an emergency eyewash station and safety shower.[1][3]
2.2. Procedural Guidance for Handling:
-
Preparation:
-
Designate a specific area within the laboratory for handling this compound.
-
Assemble all necessary equipment and reagents before starting work.
-
Ensure the chemical fume hood is functioning correctly.
-
-
Donning PPE: Follow the proper sequence for putting on PPE: first the gown, then the inner pair of gloves, followed by safety goggles and face shield, and finally the outer pair of gloves.
-
Handling:
-
Doffing PPE: Remove PPE in a designated area, avoiding self-contamination. The general sequence is: outer gloves, gown, face shield/goggles, inner gloves. Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, disposable lab coats, weighing paper, pipette tips) should be collected in a dedicated, clearly labeled hazardous waste container.[1] This waste should be treated as cytotoxic waste.
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain.
-
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container labeled for cytotoxic waste.
-
Decontamination:
-
All surfaces and equipment potentially contaminated with this compound should be decontaminated. A suitable decontamination solution should be determined in consultation with your institution's EHS department.
-
Cleaning materials used for decontamination should be disposed of as hazardous solid waste.
-
Emergency Procedures
-
Spill:
-
In case of a small spill, alert others in the area and, if safe to do so, clean it up using a cytotoxic spill kit.[5] Wear all recommended PPE for emergency situations.
-
For large spills, evacuate the area immediately, close the doors, and contact your institution's EHS or emergency response team.[1]
-
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a large amount of water for at least 15 minutes using an emergency eyewash station.[2][6] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. ehs.berkeley.edu [ehs.berkeley.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Appendix P - Phenol First Aid Guide and PPE | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
